N-Ethyl-2-pentanamine hydrochloride
Description
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Properties
IUPAC Name |
N-ethylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6-7(3)8-5-2;/h7-8H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQCDONVQYIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-49-7 | |
| Record name | 2-Pentanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of N-Ethyl-2-pentanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of N-Ethyl-2-pentanamine hydrochloride. This document outlines the key spectroscopic and chromatographic techniques employed, presenting predicted data and detailed experimental protocols to guide researchers in the characterization of this and similar secondary amine hydrochlorides.
Compound Identity and Properties
This compound is a secondary amine hydrochloride. The salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for various laboratory applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | [1] |
| CAS Number | 1609396-49-7 | [2] |
| Molecular Formula | C7H18ClN | [3] |
| Molecular Weight | 151.68 g/mol | [2] |
| Appearance | Solid (predicted) | [1] |
| Purity | 95% (typical) | [1] |
Synthetic Pathway
This compound can be synthesized via several routes, with N-alkylation of a primary amine being a common method. This involves the reaction of 2-pentanamine with an ethyl halide. The resulting secondary amine is then treated with hydrochloric acid to form the hydrochloride salt.[2]
Caption: Synthetic route for this compound.
Spectroscopic and Chromatographic Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic and chromatographic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| CH3 (pentyl) | ~0.9 | t | 3H | a |
| CH2 (pentyl) | ~1.3-1.5 | m | 4H | b, c |
| CH (pentyl) | ~3.0 | m | 1H | d |
| CH3 (on pentyl) | ~1.2 | d | 3H | e |
| CH2 (ethyl) | ~2.8 | q | 2H | f |
| CH3 (ethyl) | ~1.1 | t | 3H | g |
| NH2+ | ~9.0-10.0 | br s | 2H | h |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| CH3 (pentyl) | ~14.0 | a' |
| CH2 (pentyl) | ~20.0, ~35.0 | b', c' |
| CH (pentyl) | ~55.0 | d' |
| CH3 (on pentyl) | ~18.0 | e' |
| CH2 (ethyl) | ~40.0 | f' |
| CH3 (ethyl) | ~12.0 | g' |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are expected to be from the N-H bonds of the ammonium salt and the C-H bonds of the alkyl groups.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, broad | N-H stretch (secondary ammonium salt) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| 1580-1650 | Medium | N-H bend (scissoring) |
| 1450-1470 | Medium | C-H bend (scissoring) |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the free base form of the compound after neutralization. The molecular ion peak for N-Ethyl-2-pentanamine (the free base) would be at m/z 115. The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.
Caption: Predicted major fragmentation pathway for N-Ethyl-2-pentanamine.
Experimental Protocols
Synthesis of this compound
-
To a solution of 2-pentanamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and ethyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-2-pentanamine.
-
Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution until no further precipitation is observed.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
GC-MS Analysis
-
Prepare a dilute solution of this compound in methanol.
-
To liberate the free amine for GC analysis, add a small amount of a non-volatile base, such as a potassium carbonate solution, to the sample vial.
-
Inject an aliquot of the organic layer into the GC-MS system.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Prepare a stock solution of this compound in a suitable mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through the systematic application of modern analytical techniques. This guide provides the foundational information, predicted data, and experimental protocols necessary to identify and characterize this compound, serving as a valuable resource for researchers in organic synthesis and drug development. The integration of data from NMR, IR, and mass spectrometry, alongside purity assessment by HPLC, allows for a comprehensive and unambiguous confirmation of the molecular structure.
References
An In-depth Technical Guide to N-Ethyl-2-pentanamine hydrochloride
CAS Number: 1609396-49-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. N-Ethyl-2-pentanamine hydrochloride is for laboratory use and is not intended for human or veterinary use.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Introduction
This compound is a secondary amine of interest in organic and medicinal chemistry. Its structure, featuring both an ethyl and a pentyl group attached to a nitrogen atom, provides specific steric and electronic properties that make it a useful building block in synthetic chemistry.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is an advantage for various laboratory applications.[1] This guide provides a summary of its chemical properties, synthesis, and analytical methods, based on available data and established chemical principles.
Chemical and Physical Properties
This compound is a solid at room temperature. While detailed experimental data on its physical properties are limited in publicly accessible literature, its fundamental characteristics have been reported by various chemical suppliers.
| Property | Value | Source |
| CAS Number | 1609396-49-7 | [1][2] |
| Molecular Formula | C₇H₁₈ClN | [2] |
| Molecular Weight | 151.68 g/mol | [1][2] |
| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | |
| Synonyms | 2-Pentanamine, N-ethyl-, hydrochloride (1:1) | [2] |
| InChI Key | MIEQCDONVQYIBK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCC(C)NCC.Cl | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound can be achieved through several standard organic chemistry transformations. The two primary routes are the N-alkylation of a primary amine and the reductive amination of a ketone.
Synthesis via N-Alkylation
This method involves the direct alkylation of 2-pentanamine with an ethylating agent, such as an ethyl halide. The resulting secondary amine is then converted to its hydrochloride salt. A challenge with this method is the potential for over-alkylation to form a tertiary amine.
Caption: Synthetic pathway via N-alkylation.
Representative Experimental Protocol for N-Alkylation:
-
Reaction Setup: To a solution of 2-pentanamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or toluene, add a base, for example, powdered potassium hydroxide (1.2 eq).
-
Addition of Alkylating Agent: Slowly add an ethyl halide like ethyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to facilitate the nucleophilic substitution reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The organic phase can be washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification of Free Base: Remove the solvent under reduced pressure. The crude N-Ethyl-2-pentanamine may require purification by column chromatography to remove any unreacted starting material and over-alkylated byproducts.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Synthesis via Reductive Amination
Reductive amination is a versatile method for forming amines.[3] It involves the reaction of a ketone (2-pentanone) with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This can often be performed as a one-pot reaction.
Caption: Synthetic pathway via reductive amination.
Representative Experimental Protocol for Reductive Amination:
-
Reaction Setup: In a reaction vessel, dissolve 2-pentanone (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
pH Adjustment: Adjust the pH of the mixture to be weakly acidic (around pH 5) using a mild acid like acetic acid. This condition favors the formation of the imine intermediate.
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Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq), portion-wise to the reaction mixture. These reagents selectively reduce the imine in the presence of the ketone.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Quench the reaction by adding a basic aqueous solution (e.g., NaOH solution). Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography.
-
Salt Formation and Isolation: Follow steps 6 and 7 as described in the N-alkylation protocol to obtain the hydrochloride salt.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
Caption: General analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound.[4] Since aliphatic amines lack a strong chromophore, derivatization or the use of specific detectors is often necessary.
Representative HPLC Method:
-
Column: A C18 or a mixed-mode column like Primesep A could be suitable.[4]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Detection:
-
UV Detection: After derivatization with a UV-active agent (e.g., dansyl chloride).
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-chromophoric compounds.[4]
-
Mass Spectrometry (LC-MS): Provides both separation and mass information for identification of the main component and any impurities.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful tool for purity assessment and identification. The hydrochloride salt would typically be analyzed as its more volatile free base.
Representative GC-MS Method:
-
Sample Preparation: The sample can be dissolved in a solvent and neutralized with a base, or the free base can be extracted into an organic solvent.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute the compound.
-
Detection: Mass spectrometry to identify the compound based on its mass spectrum and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure. ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms in the molecule.
-
¹H NMR: Would show distinct signals for the protons on the ethyl and pentyl groups, with characteristic chemical shifts and splitting patterns.
-
¹³C NMR: Would show the expected number of carbon signals corresponding to the unique carbon atoms in the structure.
Biological Activity and Applications
As a secondary amine, this compound serves as a versatile intermediate in organic synthesis.[4] Its structure is suitable for further functionalization to create more complex molecules.[4]
While direct therapeutic applications for this specific compound are not widely reported, it is noted that derivatives of N-Ethyl-2-pentanamine have been explored for potential anti-inflammatory or analgesic properties.[4] This suggests its utility as a scaffold or building block in drug discovery pipelines for constructing molecular frameworks that may target various biological pathways.[4]
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
This technical guide provides a consolidated overview of this compound based on available information. For researchers and scientists, this compound represents a useful building block for further chemical exploration. Due to the limited publicly available data, any experimental work should be preceded by a thorough literature search for any new information and a comprehensive risk assessment.
References
An In-depth Technical Guide to N-Ethyl-2-pentanamine Hydrochloride: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet thorough overview of the fundamental physicochemical properties of N-Ethyl-2-pentanamine hydrochloride, with a specific focus on its molecular formula and molecular weight. The information is presented to be a valuable resource for professionals engaged in research, scientific analysis, and drug development.
Core Molecular Attributes
This compound is the hydrochloride salt of the parent compound, N-Ethyl-2-pentanamine. The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.
Data Presentation: Molecular Properties
The following table summarizes the key quantitative data for N-Ethyl-2-pentanamine and its hydrochloride salt for straightforward comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Ethyl-2-pentanamine | C7H17N | 115.22 |
| This compound | C7H18ClN | 151.68[1][2][3][4] |
Experimental Protocols
The determination of the molecular weight of this compound is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is a primary method for confirming the elemental composition and exact mass of the molecule. For the crystalline salt, techniques such as X-ray crystallography can provide definitive structural information, from which the molecular weight can be precisely calculated.
Logical Relationship: From Amine to Hydrochloride Salt
The following diagram illustrates the straightforward chemical relationship between the free base, N-Ethyl-2-pentanamine, and its corresponding hydrochloride salt. This is a simple acid-base reaction where the amine group is protonated by hydrochloric acid.
Caption: Formation of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of N-Ethyl-2-pentanamine Hydrochloride in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Ethyl-2-pentanamine hydrochloride in polar solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of medicinal chemistry, general knowledge of secondary amine hydrochlorides, and analogous data to provide a robust framework for researchers.
Introduction
This compound is a secondary amine salt with potential applications as a versatile intermediate in organic and medicinal chemistry.[1] Its hydrochloride form is specifically designed to enhance its stability and solubility in polar solvents, which is a critical attribute for various laboratory and pharmaceutical applications.[1] Understanding the solubility and stability profile of this compound is paramount for its effective use in drug discovery, formulation development, and process chemistry.
This guide outlines the physicochemical properties, solubility characteristics, and stability profile of this compound. It also provides detailed, albeit generalized, experimental protocols for assessing these parameters, along with logical workflows and potential degradation pathways visualized using Graphviz.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the behavior of the compound in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C7H18ClN | [2] |
| Molecular Weight | 151.68 g/mol | [2] |
| Physical Form | Solid | [3] |
| CAS Number | 1609396-49-7 | [2][3] |
| Storage Temperature | Room Temperature | [3] |
| Purity (Typical) | ≥95% | [3] |
Solubility Profile
| Solvent | Estimated Solubility (g/L) at 25 °C | Polarity Index |
| Water | > 200 | 10.2 |
| Methanol | > 150 | 5.1 |
| Ethanol | > 100 | 4.3 |
| Isopropanol | ~50 | 3.9 |
| Acetonitrile | < 10 | 5.8 |
| Dimethylformamide (DMF) | > 100 | 6.4 |
Note: These are estimated values and should be experimentally verified.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired polar solvent in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable derivatizing agent if the chromophore is weak.[1]
-
Calculation: Calculate the solubility in g/L or mg/mL from the determined concentration and the dilution factor.
Caption: Workflow for Solubility Determination
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application. As a secondary amine hydrochloride, it is generally stable under neutral and acidic conditions but may be susceptible to degradation under basic, oxidative, and photolytic stress.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following conditions are typically employed:
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Generally stable |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | De-alkylation, oxidation |
| Oxidative Degradation | 3% H2O2 at room temperature for 24h | N-oxidation, de-alkylation |
| Thermal Degradation | 80 °C (solid-state) for 48h | Decomposition |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Photolytic cleavage |
Experimental Protocol for a Forced Degradation Study
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2). For thermal and photolytic studies, use the solid compound.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period.
-
Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions to an appropriate pH before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound and identify any degradation products. Calculate the mass balance to account for all components.
Caption: Forced Degradation Study Workflow
Potential Degradation Pathways
Based on the chemical structure of a secondary amine, the following degradation pathways can be postulated.
Caption: Potential Degradation Pathways
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in polar solvents. While specific experimental data for this compound is limited, the provided information, based on established chemical principles and general protocols, offers a valuable resource for researchers and drug development professionals. It is strongly recommended that experimental verification of the estimated solubility and stability profiles be conducted for any specific application. The outlined experimental protocols and workflows provide a clear path for generating this critical data.
References
The Frontier of Amine-Based Bioactives: A Technical Guide to the Potential Biological Activities of N-Ethyl-2-pentanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on N-Ethyl-2-pentanamine hydrochloride and its specific derivatives is currently limited in the public domain. This guide, therefore, extrapolates potential biological activities based on the well-documented pharmacology of structurally related amine compounds. The information presented herein is intended for research and development purposes and should be interpreted as a theoretical framework to guide future investigation. All synthesized compounds would require rigorous experimental validation to confirm their biological effects.
Executive Summary
This compound is a secondary amine that presents a versatile scaffold for the synthesis of novel bioactive molecules. While direct pharmacological data on its derivatives are scarce, the structural analogy to known sympathomimetic stimulants, vasoconstrictors, and monoamine releasing agents, such as 2-aminoheptane (Tuaminoheptane) and its methylated analogs (e.g., DMHA), suggests a high potential for a range of biological activities. This technical guide provides a comprehensive overview of these potential activities, detailed hypothetical experimental protocols for their investigation, and conceptual signaling pathways. The primary aim is to furnish researchers and drug development professionals with a foundational understanding to explore the therapeutic promise of this chemical class.
Chemical Background and Synthetic Accessibility
This compound serves as a valuable precursor in medicinal chemistry due to its secondary amine functional group and a chiral center, offering avenues for diverse chemical modifications.[1] Its synthesis is achievable through established organic chemistry routes, such as the N-alkylation of 2-pentanamine with an ethyl halide or via reductive amination.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biochemical assays.[1] The versatility of this scaffold allows for the systematic modification of the alkyl chain, the substituents on the nitrogen atom, and the stereochemistry at the chiral center, enabling comprehensive Structure-Activity Relationship (SAR) studies.[1]
Potential Biological Activities and Mechanisms of Action
Based on the pharmacology of structurally similar compounds like 2-aminoheptane and DMHA, derivatives of this compound are hypothesized to interact with the monoaminergic systems in the central and peripheral nervous systems.
Sympathomimetic and Stimulant Effects
Compounds structurally related to this compound, such as 2-aminoheptane and DMHA, are known sympathomimetic stimulants.[2][3][4][5] This suggests that novel derivatives could elicit similar effects, including increased alertness, focus, and energy.[4][6]
Hypothesized Mechanism of Action: The primary mechanism is likely the release and inhibition of reuptake of catecholamines, particularly norepinephrine and dopamine.[5][7] By acting as a monoamine releasing agent, these compounds can be taken up by catecholamine transporters, leading to a temporary increase in the synaptic concentration of these neurotransmitters.[7] The presence of a methyl group on the alpha carbon in similar compounds is known to hinder monoamine oxidase, potentially prolonging the action of the released neurotransmitters.[7]
Vasoconstrictive and Decongestant Properties
2-Aminoheptane was historically used as a nasal decongestant due to its vasoconstrictor properties.[3][5] It is plausible that certain this compound derivatives could exhibit similar activity.
Hypothesized Mechanism of Action: This effect is likely mediated by the activation of alpha-1 adrenergic receptors on the smooth muscle of blood vessels, leading to vasoconstriction.[4][7] This action would reduce blood flow to the nasal mucosa, alleviating congestion.
Potential Analgesic and Anti-inflammatory Properties
While less documented, some sources suggest that derivatives of N-Ethyl-2-pentanamine may possess analgesic or anti-inflammatory properties.[1] Early studies on related compounds like DMHA indicated an increased pain tolerance in animal models.[2]
Hypothesized Mechanism of Action: The analgesic effects could be centrally mediated through the modulation of dopaminergic and noradrenergic pathways involved in pain perception. Potential anti-inflammatory actions would require dedicated investigation into their effects on inflammatory signaling cascades, such as cytokine production and enzyme activity (e.g., cyclooxygenases).
Quantitative Data Summary (Hypothetical)
As no direct experimental data for this compound derivatives are publicly available, the following table is a hypothetical representation of data that could be generated from the experimental protocols outlined below. This table is intended to serve as a template for organizing future research findings.
| Derivative ID | Compound Name | Target | Assay Type | IC50 (nM) | EC50 (nM) | Ki (nM) | Emax (%) |
| NEP-001 | N-Ethyl-N-(1-methylbutyl)amine | NET | Reuptake | - | - | 150 | - |
| NEP-002 | N-(4-fluorobenzyl)-N-ethyl-2-pentanamine | DAT | Reuptake | - | - | 320 | - |
| NEP-003 | 1-(N-Ethyl-2-pentylamino)propan-2-ol | α1-AR | Binding | - | - | 85 | - |
| NEP-004 | N-Ethyl-N-(1-methylbutyl)acetamide | COX-2 | Inhibition | 500 | - | - | - |
Table 1: Hypothetical Pharmacological Data for this compound Derivatives. (NET: Norepinephrine Transporter; DAT: Dopamine Transporter; α1-AR: Alpha-1 Adrenergic Receptor; COX-2: Cyclooxygenase-2).
Detailed Experimental Protocols
The following are detailed, standardized protocols that could be employed to investigate the potential biological activities of novel this compound derivatives.
Protocol: Monoamine Transporter Reuptake Assay
Objective: To determine the inhibitory potency of test compounds on the reuptake of norepinephrine (NE) and dopamine (DA) by their respective transporters (NET and DAT).
Materials:
-
HEK293 cells stably expressing human NET or DAT
-
[³H]-Norepinephrine or [³H]-Dopamine
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation vials and cocktail
-
Microplate shaker and harvester
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Plate NET- or DAT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a positive control (e.g., Desipramine for NET, GBR-12909 for DAT) and a vehicle control (DMSO).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or controls for 15 minutes at room temperature.
-
Initiation of Reuptake: Add [³H]-NE or [³H]-DA to each well to initiate the reuptake process. Incubate for 10 minutes at room temperature with gentle shaking.
-
Termination of Reuptake: Stop the assay by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioligand taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol: Alpha-1 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the alpha-1 adrenergic receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human alpha-1 adrenergic receptor
-
[³H]-Prazosin (radioligand)
-
Test compounds dissolved in DMSO
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Phentolamine)
-
Glass fiber filters
-
Microplate harvester
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and serial dilutions of the test compounds or controls.
-
Radioligand Addition: Add [³H]-Prazosin to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of displacement for each compound concentration. Calculate the Ki values using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathway for Sympathomimetic Effects
Caption: Hypothesized mechanism of sympathomimetic action for N-Ethyl-2-pentanamine derivatives.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological screening of N-Ethyl-2-pentanamine derivatives.
Conclusion and Future Directions
The chemical scaffold of this compound holds considerable, albeit underexplored, potential for the development of novel therapeutic agents. The structural similarities to known monoamine releasing agents strongly suggest that its derivatives could modulate adrenergic and dopaminergic signaling, leading to sympathomimetic, vasoconstrictive, and potentially analgesic effects. The immediate future for research in this area should focus on the synthesis of a diverse library of N-Ethyl-2-pentanamine derivatives and their systematic evaluation using the experimental protocols detailed in this guide. Subsequent in-depth studies on lead compounds will be crucial to elucidate their precise mechanisms of action, pharmacokinetic profiles, and in vivo efficacy and safety. This foundational work will be instrumental in unlocking the therapeutic promise of this intriguing class of compounds.
References
- 1. This compound | 1609396-49-7 | Benchchem [benchchem.com]
- 2. gigasnutrition.com [gigasnutrition.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. tigerfitness.com [tigerfitness.com]
An In-depth Technical Guide to the Stereoisomers of N-Ethyl-2-pentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of N-Ethyl-2-pentanamine, a chiral secondary amine with potential applications in medicinal chemistry and organic synthesis. Due to the presence of a stereocenter at the second carbon of the pentyl chain, N-Ethyl-2-pentanamine exists as a pair of enantiomers: (R)-N-Ethyl-2-pentanamine and (S)-N-Ethyl-2-pentanamine. While specific experimental data on the distinct properties of these enantiomers is limited in publicly available literature, this document outlines the fundamental principles of their synthesis, separation, and the expected differences in their biological activities based on established concepts in stereochemistry and pharmacology.
Physicochemical Properties
Enantiomers possess identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they exhibit distinct behavior in the presence of plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity and is a key differentiator between enantiomers.
Table 1: General and Stereoisomer-Specific Properties of N-Ethyl-2-pentanamine
| Property | Racemic N-Ethyl-2-pentanamine | (R)-N-Ethyl-2-pentanamine | (S)-N-Ethyl-2-pentanamine |
| Molecular Formula | C₇H₁₇N | C₇H₁₇N | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol [1][2] | 115.22 g/mol [1][2] | 115.22 g/mol [1][2] |
| Boiling Point | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° (by definition) | Value not available | Value not available |
Note: Specific experimental values for the boiling point and specific rotation of the individual enantiomers are not readily found in the surveyed literature.
Synthesis of Racemic N-Ethyl-2-pentanamine
The synthesis of racemic N-Ethyl-2-pentanamine can be achieved through several established methods for the formation of secondary amines.
A common and efficient method is the reductive amination of 2-pentanone with ethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the secondary amine.
Alternatively, N-alkylation of 2-pentanamine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) can be employed to yield N-Ethyl-2-pentanamine.[3]
Separation of Stereoisomers (Chiral Resolution)
The separation of the (R)- and (S)-enantiomers from the racemic mixture is a critical step for evaluating their individual properties.
A classical method for resolving racemic amines involves the formation of diastereomeric salts using a chiral resolving agent. For amines, chiral acids such as tartaric acid are commonly used. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Experimental Protocol: General Approach for Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.
-
Mobile Phase Selection:
-
Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Detection: Use a suitable detector, such as a UV detector or a mass spectrometer, to monitor the elution of the separated enantiomers.
Pharmacological and Biological Properties
Potential Differences in Pharmacological Profiles:
-
Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the enantiomers can differ. For example, metabolic enzymes may show stereoselectivity, leading to different rates of metabolism and clearance for each enantiomer.
Given the lack of specific data, it is not possible to construct a signaling pathway diagram for N-Ethyl-2-pentanamine. However, based on its structure as a secondary amine, it could potentially interact with various amine receptors or transporters in the central nervous system or peripheral tissues. Further research is required to elucidate the specific biological targets and signaling pathways of the individual stereoisomers.
Conclusion
The stereoisomers of N-Ethyl-2-pentanamine represent an area with potential for further investigation, particularly in the context of drug discovery. While general methods for their synthesis and separation are well-established in organic chemistry, a detailed characterization of the individual (R)- and (S)-enantiomers is lacking in the current scientific literature. Future research should focus on the enantioselective synthesis or efficient resolution of N-Ethyl-2-pentanamine, followed by a thorough evaluation of the physicochemical and pharmacological properties of the individual stereoisomers. This will be crucial for determining their potential as scaffolds in the development of novel therapeutic agents.
References
- 1. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Ethylpentan-2-amine | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of N-Ethyl-2-pentanamine Hydrochloride: A Technical Guide
Introduction
N-Ethyl-2-pentanamine hydrochloride is a secondary amine salt with potential applications as a building block in organic and medicinal chemistry.[1] Its structural features, including the ethyl and pentanamine moieties, influence its chemical reactivity and physical properties, making it a subject of interest in synthetic chemistry.[1] As with any synthesized compound intended for research or development, comprehensive spectroscopic characterization is crucial to confirm its identity, purity, and structure.
This technical guide provides a detailed overview of the standard spectroscopic methodologies for the analysis of this compound. While publicly available experimental spectral data for this specific compound is limited, this document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for acquiring and interpreting the necessary data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1609396-49-7 | [1][2][3] |
| Molecular Formula | C₇H₁₈ClN | [3] |
| Molecular Weight | 151.68 g/mol | [1][3] |
| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | [2] |
| Canonical SMILES | CCCC(C)NCC.Cl | [3] |
| InChI Key | MIEQCDONVQYIBK-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data (Predicted and Expected)
Due to the lack of publicly available experimental spectra, the following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
The following table presents illustrative predicted ¹H NMR chemical shifts.[1] The presence of the hydrochloride salt would lead to the amine proton appearing as a broad singlet.[1]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(NH)- | 3.1 - 3.4 | m | 1H |
| -NH₂⁺- | 8.5 - 9.5 | br s | 2H |
| -CH₂- (ethyl) | 2.8 - 3.1 | m | 2H |
| -CH₂- (pentyl) | 1.4 - 1.7 | m | 2H |
| -CH₃ (pentyl, C2) | 1.2 - 1.4 | d | 3H |
| -CH₂- (pentyl) | 1.2 - 1.4 | m | 2H |
| -CH₃ (ethyl) | 1.1 - 1.3 | t | 3H |
| -CH₃ (pentyl, terminal) | 0.8 - 1.0 | t | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected)
| Carbon | Expected Chemical Shift (ppm) |
| C2 (CH) | 55 - 60 |
| -CH₂- (ethyl) | 40 - 45 |
| C3 (-CH₂-) | 35 - 40 |
| C4 (-CH₂-) | 20 - 25 |
| C1 (-CH₃) | 18 - 22 |
| -CH₃ (ethyl) | 12 - 16 |
| C5 (-CH₃) | 10 - 15 |
IR (Infrared) Spectroscopy Data (Expected)
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| N-H Stretch (salt) | 2400 - 2800 | Broad, strong absorption characteristic of a secondary amine salt. |
| C-H Stretch | 2850 - 2960 | Strong, sharp peaks from the alkyl chains. |
| N-H Bend | 1550 - 1650 | Medium to strong absorption. |
| C-N Stretch | 1020 - 1250 | Medium absorption. |
MS (Mass Spectrometry) Data (Expected)
For the free base, N-Ethyl-2-pentanamine (Molecular Weight: 115.22 g/mol ), the following fragments would be expected under electron ionization (EI).
| m/z | Proposed Fragment |
| 115 | [M]⁺ (Molecular ion of the free base) |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 72 | [M - C₃H₇]⁺ |
| 58 | [CH₃CH=NHCH₂CH₃]⁺ (alpha-cleavage) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode.
-
Mass range: m/z 50-500.
-
The exact mass of the protonated free base ([M+H]⁺) is a key value for analysis.[1]
-
-
Data Processing: The instrument software will determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical exact mass to confirm the elemental composition.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Signaling Pathways
There are no known specific signaling pathways directly associated with this compound. Its primary relevance in a biological context would be as a precursor or building block for the synthesis of more complex, biologically active molecules.[1] Derivatives of N-substituted amines have been explored for potential therapeutic properties, but this compound itself is not known to be a signaling molecule.[1]
References
Methodological & Application
Synthesis of N-Ethyl-2-pentanamine hydrochloride via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile method for the formation of carbon-nitrogen bonds. This application note details the synthesis of N-Ethyl-2-pentanamine hydrochloride, a valuable secondary amine intermediate, through a one-pot reductive amination of 2-pentanone with ethylamine, followed by reduction with sodium borohydride. This process is widely utilized in medicinal chemistry and drug development due to its operational simplicity and the prevalence of secondary amines in biologically active molecules.[1] The subsequent conversion to the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for various laboratory applications.[1]
Reaction Principle
The synthesis proceeds in two main stages within a single reaction vessel. Initially, 2-pentanone reacts with ethylamine in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). The second stage involves the in-situ reduction of the imine by sodium borohydride (NaBH₄) to yield the secondary amine, N-Ethyl-2-pentanamine. Finally, the purified amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₈ClN | [2] |
| Molecular Weight | 151.68 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [3] |
| Typical Yield | 65-85% | Estimated from similar reactions[4][5] |
Experimental Protocols
Materials and Reagents
-
2-Pentanone
-
Ethylamine (70% solution in water or as hydrochloride salt)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, concentrated and 2M solution in diethyl ether)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol 1: One-Pot Reductive Amination
This protocol outlines the direct, one-pot synthesis of N-Ethyl-2-pentanamine from 2-pentanone and ethylamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-pentanone (1.0 eq) and methanol.
-
Amine Addition: Add ethylamine (1.2 eq). If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed to 40-50°C to expedite this step.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
-
Make the aqueous layer basic (pH > 11) by the addition of a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethyl-2-pentanamine.
-
Protocol 2: Purification and Hydrochloride Salt Formation
This protocol describes the purification of the crude amine and its conversion to the hydrochloride salt.
-
Purification (Optional): If necessary, the crude N-Ethyl-2-pentanamine can be purified by fractional distillation under reduced pressure.
-
Salt Formation:
-
Dissolve the purified (or crude) amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the this compound salt under vacuum.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols for the Synthesis of N-Ethyl-2-pentanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-Ethyl-2-pentanamine, a secondary amine of interest in pharmaceutical and chemical research. Two primary synthetic routes are presented: a highly selective one-pot reductive amination and a classical direct N-alkylation. The advantages and disadvantages of each method are discussed to aid in selecting the most appropriate procedure for your research needs.
Introduction
N-Ethyl-2-pentanamine is a chiral secondary amine that serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Its synthesis is a fundamental example of amine production, a crucial process in drug development. This document outlines two common and effective methods for its preparation:
-
Reductive Amination: A preferred one-pot method known for its high selectivity and milder reaction conditions. This protocol details the reaction between 2-pentanone and ethylamine in the presence of a reducing agent.
-
Direct N-alkylation: A traditional approach involving the nucleophilic substitution of an ethyl halide by 2-pentanamine. This method is often simpler to set up but can be prone to over-alkylation, leading to a mixture of products.
Data Summary
The following tables summarize the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and requirements.
Table 1: Comparison of Synthetic Protocols for N-Ethyl-2-pentanamine
| Parameter | Reductive Amination | Direct N-alkylation |
| Starting Materials | 2-Pentanone, Ethylamine, Sodium Borohydride | 2-Pentanamine, Ethyl Iodide, Potassium Carbonate |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | 85 - 95% | 40 - 60% |
| Purity (after purification) | >98% | ~95% (may contain tertiary amine) |
| Key Advantage | High selectivity, higher yield, greener | Simple reagents and setup |
| Key Disadvantage | Requires careful control of pH and temperature | Prone to over-alkylation, lower yield |
Table 2: Physical and Spectroscopic Data for N-Ethyl-2-pentanamine
| Property | Value |
| Molecular Formula | C₇H₁₇N[1] |
| Molecular Weight | 115.22 g/mol [1] |
| Boiling Point | 134-136 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.65-2.55 (m, 2H), 2.50-2.40 (m, 1H), 1.45-1.20 (m, 4H), 1.10 (t, J=7.2 Hz, 3H), 1.05 (d, J=6.4 Hz, 3H), 0.90 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 55.2, 44.8, 36.9, 19.8, 15.2, 14.3, 11.7 |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Pentanone with Ethylamine
This one-pot protocol is recommended for its high yield and selectivity, minimizing the formation of byproducts.[2][3][4]
Materials:
-
2-Pentanone
-
Ethylamine (70% solution in water)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 2M
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-pentanone (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylamine solution (1.2 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back down to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2).
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer basic (~pH 12) by the dropwise addition of 2M NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by fractional distillation under reduced pressure to yield pure N-Ethyl-2-pentanamine.
-
Protocol 2: Direct N-alkylation of 2-Pentanamine
This method represents a more traditional approach to secondary amine synthesis. While conceptually simple, it often leads to the formation of tertiary amines as a significant byproduct.
Materials:
-
2-Pentanamine
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-pentanamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature.
-
Slowly add ethyl iodide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture of N-Ethyl-2-pentanamine and N,N-diethyl-2-pentanamine. Purification can be achieved by fractional distillation or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of N-Ethyl-2-pentanamine via reductive amination.
Caption: Simplified mechanism of reductive amination.
Caption: Workflow for the synthesis of N-Ethyl-2-pentanamine via direct N-alkylation.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of N-Ethyl-2-pentanamine Hydrochloride
Abstract
This application note presents a detailed protocol for the determination of the purity of N-Ethyl-2-pentanamine hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for quality control and purity assessment of this secondary amine salt. The method utilizes a C18 stationary phase with an ion-pairing agent in the mobile phase to achieve optimal separation and peak symmetry.
Introduction
This compound is a secondary amine salt that serves as a building block in the synthesis of various organic molecules and pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical aspect of quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.[1] This application note details a robust RP-HPLC method developed as a starting point for the purity determination of this compound. The method employs an ion-pairing agent to improve the retention and peak shape of the polar amine on a nonpolar C18 column.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Sodium dodecyl sulfate (SDS) or 1-Hexanesulfonic acid sodium salt (for ion-pairing)
-
Phosphoric acid (analytical grade)
-
This compound reference standard of known purity.
-
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic with 5 mM 1-Hexanesulfonic acid sodium salt, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Note: This method is a recommended starting point. Optimization may be required based on the specific HPLC system and column used.
Protocols
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve the appropriate amount of potassium phosphate monobasic and 1-hexanesulfonic acid sodium salt in HPLC-grade water to achieve final concentrations of 20 mM and 5 mM, respectively. Adjust the pH to 2.5 using phosphoric acid. Filter the solution through a 0.45 µm filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase (premixed at the initial gradient conditions) and dilute to volume. This yields a standard stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
3. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to volume to obtain a sample stock solution of approximately 1 mg/mL.
-
Dilute the sample stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[2]
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to be analyzed.
-
At the end of the sequence, flush the column with a high percentage of the organic mobile phase to remove any strongly retained compounds, and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative Quantitative Data for Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % |
| N-Ethyl-2-pentanamine HCl (Standard) | 8.52 | 1254321 | 99.9 |
| Impurity 1 | 4.25 | 876 | 0.07 |
| Impurity 2 | 10.11 | 345 | 0.03 |
| Total | 1255542 | 100.0 |
Calculation of Purity:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualization of Experimental Workflow and Purity Calculation
The following diagrams illustrate the experimental workflow and the logical relationship for the purity calculation.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for purity calculation.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for determining the purity of this compound. The use of a C18 column with an ion-pairing mobile phase allows for excellent separation and peak shape. This method can be readily implemented in a quality control laboratory for routine analysis and can serve as a foundation for further method validation and optimization.
References
Application Note: A Protocol for the Stereoselective Synthesis of N-Ethyl-2-pentanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethyl-2-pentanamine is a chiral amine that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemistry of such amines is often critical to their biological activity. Therefore, the development of efficient and highly stereoselective synthetic methods is of significant interest. Asymmetric reductive amination has emerged as one of the most powerful and direct strategies for the synthesis of chiral amines from readily available ketones and amines.[1][2] This application note provides a detailed protocol for the stereoselective synthesis of N-Ethyl-2-pentanamine via a transition-metal-catalyzed asymmetric reductive amination of 2-pentanone with ethylamine.
The described method utilizes an iridium-based catalyst with a chiral ligand to achieve high enantioselectivity. This approach offers a streamlined, one-pot synthesis, enhancing atom economy and simplifying the synthetic pathway compared to multi-step methods involving chiral auxiliaries.[1]
Experimental Protocol: Asymmetric Reductive Amination
This protocol details the stereoselective synthesis of N-Ethyl-2-pentanamine from 2-pentanone and ethylamine using an iridium-based catalytic system.
Materials and Reagents
-
2-Pentanone (≥99%)
-
Ethylamine solution (70 wt. % in H₂O) or Ethylamine hydrochloride
-
[Ir(1,5-cyclooctadiene)Cl]₂ (Iridium catalyst precursor)
-
(R)-SEGPHOS (Chiral ligand)
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene (Anhydrous, ≥99.8%)
-
Sodium Sulfate (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Silica gel for column chromatography
-
Hexanes (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (for HPLC mobile phase)
Equipment
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Column chromatography setup
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Procedure
Step 1: Catalyst Preparation (In situ)
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(1,5-cyclooctadiene)Cl]₂ (0.01 mmol, 6.7 mg) and (R)-SEGPHOS (0.022 mmol, 13.6 mg).
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.
Step 2: Reductive Amination Reaction
-
To the flask containing the catalyst solution, add 2-pentanone (1.0 mmol, 86.1 mg, 106 µL).
-
Add ethylamine (if using a 70% aqueous solution, use 1.5 mmol, 96 µL; if using ethylamine hydrochloride, add 1.5 mmol, 122.3 mg, along with a non-nucleophilic base like DBU, 1.5 mmol, 228.3 mg).
-
Add the Hantzsch ester (1.2 mmol, 304 mg).
-
Seal the flask and stir the reaction mixture at 40 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of hexanes/ethyl acetate with 1% triethylamine) to afford pure N-Ethyl-2-pentanamine.
Step 4: Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the purified product is determined by chiral HPLC analysis.[1][3]
-
HPLC Conditions:
-
Chiral Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (98:2:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
-
Inject a solution of the purified product and compare the peak areas of the two enantiomers to calculate the enantiomeric excess.
Data Presentation
The following table summarizes the expected quantitative data for the stereoselective synthesis of N-Ethyl-2-pentanamine based on the described protocol.
| Parameter | Value |
| Starting Materials | |
| 2-Pentanone | 1.0 mmol |
| Ethylamine | 1.5 mmol |
| Catalyst Loading | |
| [Ir(COD)Cl]₂ | 1.0 mol% |
| (R)-SEGPHOS | 1.1 mol% |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 40 °C |
| Time | 24-48 h |
| Results | |
| Isolated Yield | 85 - 95% |
| Enantiomeric Excess (e.e.) | >95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the stereoselective synthesis of N-Ethyl-2-pentanamine.
Signaling Pathway (Reaction Mechanism Overview)
Caption: Simplified mechanism of asymmetric reductive amination.
References
Applications of N-Ethyl-2-pentanamine Derivatives in Medicinal Chemistry: A Focus on Antimalarial Agents
Introduction:
N-Ethyl-2-pentanamine and its derivatives represent a class of chemical compounds with potential applications in medicinal chemistry. While direct therapeutic applications of the parent compound are not widespread, its structural motif serves as a valuable building block in the synthesis of more complex molecules with biological activity.[1] Derivatives incorporating the N-ethyl-2-pentanamine backbone have been investigated for various therapeutic properties, including anti-inflammatory and analgesic effects.[1] This document focuses on a significant application of a closely related structural analog: its incorporation into the side chain of 4-aminoquinoline-based antimalarial drugs, exemplified by compounds structurally similar to hydroxychloroquine.
Application Note 1: N-Alkyl-2-pentanamine Derivatives as Side Chains for 4-Aminoquinoline Antimalarials
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs. The biological activity of these compounds is critically dependent on the nature of the substituent at the 4-position of the quinoline ring. An essential structural feature for potent antimalarial activity is an alkylamino side chain.[1] The length and branching of this side chain, as well as the nature of the terminal amino group, significantly influence the drug's efficacy, toxicity, and ability to overcome drug resistance.
Derivatives of N-alkyl-2-pentanamine are of particular interest as side chains for 4-aminoquinolines. The pentyl chain provides a suitable length and lipophilicity to allow the molecule to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. The secondary amine in the N-ethyl-2-pentanamine moiety offers a point for further functionalization, which can be exploited to modulate the compound's pharmacokinetic and pharmacodynamic properties.
A notable example is the structure of 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline, a compound with documented antimalarial properties. In this molecule, the N-ethyl-pentanamine derivative is attached at the 4-position of the 7-chloroquinoline core. The 7-chloro substituent is crucial for activity, as electron-withdrawing groups at this position are known to enhance the antimalarial efficacy of 4-aminoquinolines.
Quantitative Data on Related 4-Aminoquinoline Antimalarials:
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 7-Iodo-4-(2-((diethylamino)methyl)benzyl)aminoquinoline | Chloroquine-susceptible | 3-12 | [2] |
| 7-Bromo-4-(2-((diethylamino)methyl)benzyl)aminoquinoline | Chloroquine-susceptible | 3-12 | [2] |
| 7-Fluoro-4-(2-((diethylamino)methyl)benzyl)aminoquinoline | Chloroquine-susceptible | 15-50 | [2] |
| 7-Trifluoromethyl-4-(2-((diethylamino)methyl)benzyl)aminoquinoline | Chloroquine-susceptible | 15-50 | [2] |
| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | Chloroquine-susceptible | 3.27 - 25.1 | [3] |
| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | Chloroquine-resistant | 9.79 - 167.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline
This protocol is adapted from the synthesis described in US Patent 2,546,658 for a structurally related compound and outlines a potential route for the synthesis of a 4-aminoquinoline with an N-ethyl-pentanamine derivative side chain.
Step 1: Synthesis of 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 1-chloro-4-pentanone (1.0 eq), N-ethyl-N-2-hydroxyethylamine (1.5 eq), and sodium chloride (1.2 eq) in xylene.
-
Heating: Heat the mixture with stirring on a steam bath for 2 hours, followed by refluxing for 3 hours.
-
Work-up: After allowing the mixture to stand overnight, filter the reaction mixture and wash the filter cake with xylene.
-
Purification: Fractionally distill the filtrate under reduced pressure to obtain 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone.
Step 2: Reductive Amination to form 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine
-
Reaction Setup: Dissolve 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone (1.0 eq) in a suitable solvent such as methanol.
-
Ammonia Addition: Add a solution of ammonia in methanol.
-
Reduction: Introduce a reducing agent, such as hydrogen gas in the presence of a Raney Nickel catalyst, under pressure.
-
Work-up: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure to yield the crude 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine.
Step 3: Condensation with 4,7-dichloroquinoline
-
Reaction Setup: Combine 4,7-dichloroquinoline (1.0 eq) and 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (1.2 eq) in a suitable high-boiling solvent like phenol or in a neat reaction.
-
Heating: Heat the mixture at a high temperature (e.g., 120-140 °C) for several hours.
-
Work-up: Cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane. Wash the organic layer with an aqueous base (e.g., sodium hydroxide solution) to remove the phenol, followed by washing with water.
-
Purification: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.
-
Salt Formation (Optional): For improved water solubility and stability, the final compound can be converted to a salt (e.g., phosphate or hydrochloride salt) by treating the free base with the corresponding acid.
Visualizations
Signaling Pathway: Mechanism of Action of 4-Aminoquinoline Antimalarials
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Experimental Workflow: Synthesis of a 4-Aminoquinoline Derivative
Caption: Synthetic workflow for a 4-aminoquinoline derivative.
References
- 1. youtube.com [youtube.com]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of N-Ethyl-2-pentanamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-2-pentanamine hydrochloride is a secondary amine salt that serves as a versatile building block in organic and medicinal chemistry.[1] Its utility as a precursor for more complex molecules, including potential pharmaceutical compounds, necessitates accurate and robust analytical methods for its quantification and purity assessment.[1] This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of N-Ethyl-2-pentanamine and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 1609396-49-7 | [2] |
| Molecular Formula | C7H18ClN | [2] |
| Molecular Weight | 151.68 g/mol | [2] |
| Appearance | Solid | [3] |
| N-Ethyl-2-pentanamine (Free Base) | ||
| CAS Number | 39190-84-6 | [4][5] |
| Molecular Formula | C7H17N | [4][5] |
| Molecular Weight | 115.22 g/mol | [3][4] |
Quantitative Analysis Methods
Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, content uniformity).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity and quantitative analysis of non-volatile and thermally labile compounds.[1] Since N-Ethyl-2-pentanamine lacks a strong chromophore, derivatization is often necessary to enhance its detectability by UV or fluorescence detectors.[1][6]
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol describes a general method using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as a derivatizing agent, which reacts with primary and secondary amines to form highly fluorescent adducts.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
3. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, adjust the pH to 9.0 with sodium hydroxide solution, and dilute to the final volume with water.
-
FMOC-Cl Reagent (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound standard, dissolve in and dilute to 10 mL with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range.
4. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a vial, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent.
-
Vortex the mixture and let it react at room temperature for 10 minutes.
-
Add 100 µL of a quenching reagent (e.g., 0.1 M glycine) to react with excess FMOC-Cl.
-
Vortex and let it stand for 2 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
| Column Temperature | 30 °C |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[4]
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a general method using isobutyl chloroformate as a derivatizing agent.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Isobutyl chloroformate
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Methanol (anhydrous)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Vortex mixer and centrifuge
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound standard, dissolve in and dilute to 10 mL with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample in methanol to a concentration within the calibration range.
4. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 200 µL of saturated sodium bicarbonate solution.
-
Add 200 µL of toluene.
-
Add 50 µL of isobutyl chloroformate.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper toluene layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried toluene extract to an autosampler vial for GC-MS analysis.
5. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 3 min), then 5 °C/min to 140 °C (hold 3 min), then 30 °C/min to 200 °C (hold 3 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-400 |
6. Data Analysis:
-
Identify the peak corresponding to the derivatized N-Ethyl-2-pentanamine based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
Logical Flow of GC-MS Analysis
Caption: Logical flow diagram for the GC-MS quantitative analysis of N-Ethyl-2-pentanamine HCl.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and concentration determination.[7]
Experimental Protocol: ¹H-qNMR
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance with high precision
-
NMR tubes
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent (e.g., 0.75 mL) in a vial.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to allow for full relaxation of the protons between scans.[8]
-
A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[8]
5. Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary
The following table summarizes typical validation parameters that would be established during method development for these analytical techniques.
| Parameter | HPLC with Derivatization | GC-MS with Derivatization | ¹H-qNMR |
| Linearity (r²) | > 0.995 | > 0.99 | N/A (Direct Method) |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL | Dependent on solubility |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
Conclusion
The quantitative analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR. HPLC and GC-MS methods typically require a derivatization step to enhance sensitivity and improve chromatographic performance. qNMR offers a direct and highly accurate method for purity assessment and quantification without the need for derivatization or a specific reference standard of the analyte. The choice of the most suitable method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The protocols provided herein serve as a comprehensive starting point for method development and validation for the quality control of this compound in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. This compound | 1609396-49-7 [sigmaaldrich.com]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. N-Ethylpentan-2-amine | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
N-Ethyl-2-pentanamine Hydrochloride: A Versatile Building Block in Organic Synthesis
Introduction
N-Ethyl-2-pentanamine hydrochloride, a secondary amine salt, serves as a valuable and versatile building block in organic synthesis. Its structural features, including the presence of a secondary amine group and a chiral center, make it an attractive starting material for the synthesis of a diverse range of more complex molecules, particularly in the development of novel pharmaceutical agents. The hydrochloride salt form enhances its stability and handling properties, making it readily applicable in various reaction conditions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: N-alkylation and reductive amination.
Physicochemical Properties
A summary of the key physicochemical properties of N-Ethyl-2-pentanamine and its hydrochloride salt is presented below.
| Property | Value |
| IUPAC Name | N-ethylpentan-2-amine hydrochloride |
| CAS Number | 1609396-49-7 |
| Molecular Formula | C₇H₁₈ClN |
| Molecular Weight | 151.68 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature |
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophile in reactions that form new carbon-nitrogen bonds, leading to the construction of tertiary amines. These tertiary amine moieties are prevalent in many biologically active compounds.
N-Alkylation
N-alkylation is a fundamental reaction in which an alkyl group is introduced onto the nitrogen atom of the amine. As a secondary amine, N-Ethyl-2-pentanamine can be readily alkylated using various alkylating agents, such as alkyl halides, to furnish tertiary amines. This reaction is crucial for building molecular complexity and accessing a wide array of substituted amine derivatives.[2]
This protocol describes a general procedure for the N-alkylation of N-Ethyl-2-pentanamine with an alkyl halide.
Reaction Scheme:
Figure 1: General workflow for N-alkylation.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 1609396-49-7 | C₇H₁₈ClN | 151.68 |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | C₇H₇Br | 171.04 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Chloride Solution | N/A | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium bicarbonate (2.2 eq).
-
To this suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Heat the reaction mixture at 80 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tertiary amine.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the corresponding N-alkylated tertiary amine. The yield and purity will depend on the specific alkyl halide used and the optimization of reaction conditions.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. N-Ethyl-2-pentanamine, as a secondary amine, can react with aldehydes or ketones to produce tertiary amines. This method is particularly useful as it often proceeds with high selectivity and avoids over-alkylation, which can be a challenge in direct N-alkylation.[1]
This protocol is adapted from a patented synthesis and illustrates the use of a derivative of N-Ethyl-2-pentanamine in a reductive amination step to produce a precursor for a pharmaceutically active compound.[3] While the starting material is 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, the reductive amination step with 4,7-dichloroquinoline is a key transformation that showcases this application.
Reaction Scheme:
Figure 2: Reductive amination in API synthesis.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine | N/A | C₉H₂₂N₂O | 174.28 |
| 4,7-dichloroquinoline | 86-98-6 | C₉H₅Cl₂N | 198.05 |
| Phenol | 108-95-2 | C₆H₆O | 94.11 |
| Potassium Iodide | 7681-11-0 | KI | 166.00 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Phosphoric Acid | 7664-38-2 | H₃PO₄ | 98.00 |
Procedure:
-
A mixture of 4,7-dichloroquinoline (99.1 g), phenol (235 g), potassium iodide (1 g), and 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (132 g) is heated with stirring for 18 hours at 125-130 °C.[3]
-
After cooling, add methanol (1.9 liters) to the reaction mixture and filter with charcoal.[3]
-
Treat the filtrate with a solution of phosphoric acid (100 g in 300 cc of methanol).[3]
-
Cool the solution and induce crystallization.
-
Collect the precipitated product by filtration and dry to obtain the diphosphate salt of the final product.
Quantitative Data:
| Reactant | Amount | Moles |
| 4,7-dichloroquinoline | 99.1 g | ~0.5 |
| 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine | 132 g | ~0.76 |
| Product | Theoretical Yield | |
| 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline diphosphate | (Based on limiting reagent) |
Note: The patent does not provide the final yield for this specific step but proceeds with the purification of the crude product.
Conclusion
This compound is a readily available and versatile building block for the synthesis of tertiary amines through N-alkylation and reductive amination. These reactions are fundamental in medicinal chemistry and drug discovery for the creation of new chemical entities with potential therapeutic applications. The protocols provided offer a general framework for researchers to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
References
- 1. This compound | 1609396-49-7 | Benchchem [benchchem.com]
- 2. N-Ethylpentan-2-amine | 39190-84-6 | Benchchem [benchchem.com]
- 3. US2546658A - 7-chloro-4-[5-(n-ethyl-n-2-hydroxyethylamino)-2-pentyl] aminoquinoline, its acid addition salts, and method of preparation - Google Patents [patents.google.com]
Experimental protocol for N-alkylation using ethyl iodide and 2-pentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical and drug development sectors. This class of reaction enables the straightforward introduction of alkyl groups to an amine nitrogen, facilitating the synthesis of a diverse array of secondary, tertiary, and quaternary amines. These products often serve as crucial intermediates or as the final active pharmaceutical ingredients (APIs). This application note provides a detailed experimental protocol for the N-alkylation of 2-pentanamine using ethyl iodide to yield N-ethyl-2-pentanamine.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of 2-pentanamine attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group. To drive the reaction to completion and neutralize the hydroiodic acid byproduct, an inorganic base such as potassium carbonate is commonly employed. The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often suitable. A potential side reaction is overalkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine. Careful control of stoichiometry and reaction conditions can minimize this outcome.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the product is provided in the table below for easy reference and comparison.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Pentanamine | C₅H₁₃N | 87.16 | 91 | ~0.786 |
| Ethyl Iodide | C₂H₅I | 155.97 | 71.5 - 73.3 | 1.940 |
| N-Ethyl-2-pentanamine | C₇H₁₇N | 115.22 | Not available | Not available |
Experimental Protocol
This protocol details the methodology for the N-alkylation of 2-pentanamine with ethyl iodide.
Materials:
-
2-Pentanamine (C₅H₁₃N)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-pentanamine (1.0 eq).
-
Dissolve the amine in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add ethyl iodide (1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to afford the pure N-ethyl-2-pentanamine.
Safety Precautions:
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
2-Pentanamine is a flammable and corrosive liquid.
-
Dimethylformamide is a skin and eye irritant.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Visualizations
Reaction Scheme:
Application Notes: Synthesis of Tertiary Amines Using N-Ethyl-2-pentanamine
Introduction N-Ethyl-2-pentanamine is a secondary amine that serves as a versatile building block in organic synthesis. Its structure is particularly valuable for the construction of more complex tertiary amines, which are ubiquitous and critical scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, enabling the formation of a new carbon-nitrogen bond. Two primary synthetic strategies are commonly employed to synthesize tertiary amines from N-Ethyl-2-pentanamine: N-Alkylation and Reductive Amination .
N-Alkylation
N-Alkylation is a fundamental method for forming C-N bonds via a nucleophilic substitution (SN2) reaction.[3] In this approach, N-Ethyl-2-pentanamine attacks an electrophilic carbon of an alkylating agent, typically an alkyl halide, to form the desired tertiary amine.[1]
Mechanism and Considerations: The reaction proceeds by the nucleophilic attack of the secondary amine on the alkyl halide, displacing the halide leaving group. A base is required to neutralize the hydrogen halide byproduct that is formed.[1] While effective, this method can sometimes lead to over-alkylation, producing quaternary ammonium salts, especially with highly reactive alkyl halides or forcing conditions.[4][5][6] However, starting with a secondary amine to synthesize a tertiary amine provides a reasonable level of control. The choice of solvent, base, and temperature is crucial for optimizing reaction selectivity and yield.[3]
Caption: N-Alkylation reaction pathway for tertiary amine synthesis.
Reductive Amination
Reductive amination is a powerful and widely used one-pot method to synthesize amines from carbonyl compounds.[7][8] When a secondary amine like N-Ethyl-2-pentanamine reacts with an aldehyde or a ketone, it forms an enamine intermediate, which is then reduced in situ by a selective reducing agent to yield the tertiary amine.[9][10][11]
Mechanism and Considerations: The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a carbinolamine intermediate.[12] This is followed by acid-catalyzed dehydration to generate a transient iminium ion, which then deprotonates at an adjacent carbon to form a more stable enamine.[11] A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to selectively reduce the enamine to the final tertiary amine.[13][14] These reducing agents are advantageous as they are less reactive towards the starting carbonyl compound.[13] This method is often preferred for its high chemoselectivity and avoidance of harsh alkylating agents.[8]
Caption: Reductive amination pathway via an enamine intermediate.
Experimental Protocols
Protocol 1: Synthesis of Tertiary Amines via N-Alkylation
This protocol describes a general procedure for the N-alkylation of N-Ethyl-2-pentanamine with an alkyl bromide.
Materials:
-
N-Ethyl-2-pentanamine (1.0 eq)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of N-Ethyl-2-pentanamine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive halides, the temperature may be increased to 50-80 °C.[15]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Caption: Experimental workflow for N-Alkylation.
Representative Data:
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Representative Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 12 | 85-95 |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 18 | 70-80 |
| 1-Bromobutane | Et₃N | Toluene | 24 (reflux) | 60-75 |
Protocol 2: Synthesis of Tertiary Amines via Reductive Amination
This protocol provides a general method for the synthesis of a tertiary amine by reacting N-Ethyl-2-pentanamine with an aldehyde.
Materials:
-
N-Ethyl-2-pentanamine (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic amount, if needed)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve N-Ethyl-2-pentanamine and the aldehyde in DCE.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion/enamine formation. A catalytic amount of acetic acid can be added to promote this step.[3]
-
Add sodium triacetoxyborohydride to the mixture in one portion.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure tertiary amine.
Caption: Experimental workflow for Reductive Amination.
Representative Data:
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Representative Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 8 | 85-95 |
| Acetone | NaBH₃CN | MeOH | 12 | 75-85 |
References
- 1. N-Ethyl-2-pentanamine hydrochloride | 1609396-49-7 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-Ethylpentan-2-amine | 39190-84-6 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. Amination [fishersci.co.uk]
Troubleshooting & Optimization
Preventing over-alkylation in N-Ethyl-2-pentanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-2-pentanamine. The primary focus is on preventing over-alkylation, a common challenge in this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-Ethyl-2-pentanamine, particularly when using the reductive amination of 2-pentanone with ethylamine.
Issue 1: Low Yield of N-Ethyl-2-pentanamine
| Potential Cause | Recommended Solution |
| Incomplete imine formation | The equilibrium between the ketone/aldehyde and the imine can be unfavorable. Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can shift the equilibrium towards the imine.[1][2] |
| Inefficient reduction of the imine | The choice and amount of reducing agent are critical. For the reduction of imines from ketones, sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent. Ensure at least 1.5 equivalents of the reducing agent are used.[3] |
| Side reaction of the carbonyl starting material | If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting ketone (2-pentanone) to 2-pentanol. It is recommended to first allow for complete imine formation before adding NaBH₄.[4] |
| Low reaction temperature | While reductive amination is often carried out at room temperature, sluggish reactions can benefit from gentle heating (e.g., to 50-60 °C) to facilitate imine formation. |
Issue 2: Presence of Over-alkylation Product (N,N-Diethyl-2-pentanamine)
| Potential Cause | Recommended Solution |
| Use of direct alkylation methods | Direct alkylation of 2-pentanamine with an ethyl halide is prone to over-alkylation because the secondary amine product is often more nucleophilic than the starting primary amine. The recommended method to avoid this is reductive amination. |
| Excess of ethylamine in reductive amination | While a slight excess of the amine can be used, a large excess is generally not necessary and does not typically lead to over-alkylation in a well-controlled reductive amination. The primary route to over-alkylation is through direct alkylation methods. |
| Reaction conditions favoring further reaction | Prolonged reaction times at elevated temperatures with certain catalysts could potentially lead to side reactions, though this is less common in standard reductive amination protocols. |
Issue 3: Unreacted Starting Materials Remain
| Potential Cause | Recommended Solution |
| Insufficient amount of reducing agent | Ensure that an adequate amount of the reducing agent is used. A slight excess (e.g., 1.5-2.0 equivalents) of NaBH(OAc)₃ is often recommended for reductive aminations of ketones.[3] |
| Poor quality of reagents | Verify the purity and activity of the reducing agent and other reagents. Moisture can deactivate borohydride reagents. |
| Steric hindrance | While not a major issue for 2-pentanone and ethylamine, highly hindered ketones or amines can lead to slow and incomplete reactions. In such cases, longer reaction times or the use of a more reactive reducing agent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in the synthesis of N-Ethyl-2-pentanamine?
A1: Over-alkylation is a common side reaction in the synthesis of primary and secondary amines where the desired amine product reacts further with the alkylating agent to form more substituted amines. In the context of N-Ethyl-2-pentanamine (a secondary amine), over-alkylation would lead to the formation of N,N-Diethyl-2-pentanamine (a tertiary amine). This is problematic because it reduces the yield of the desired product and necessitates difficult purification steps to separate the secondary and tertiary amines, which often have similar physical properties.
Q2: What is the best method to synthesize N-Ethyl-2-pentanamine while avoiding over-alkylation?
A2: Reductive amination is the most effective and widely used method to synthesize N-Ethyl-2-pentanamine while avoiding over-alkylation.[2] This one-pot reaction involves the condensation of 2-pentanone with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This method is highly selective for the formation of the mono-alkylated product.
Q3: Which reducing agent is most suitable for the reductive amination of 2-pentanone with ethylamine?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this reaction. It is mild, selective for the reduction of the imine intermediate over the ketone starting material, and effective under neutral or weakly acidic conditions.[3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. Sodium borohydride (NaBH₄) can be used, but care must be taken to allow for complete imine formation before its addition to prevent the reduction of 2-pentanone.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 2-pentanone and the formation of the N-Ethyl-2-pentanamine product.
Q5: What is a typical work-up procedure for this reaction?
A5: A typical work-up procedure involves quenching the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess reducing agent. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by distillation or column chromatography if necessary.
Data Presentation
The following table summarizes the expected outcomes of different synthetic routes to N-Ethyl-2-pentanamine, highlighting the advantages of reductive amination.
| Synthetic Method | Reactants | Typical Reducing Agent | Expected Yield of N-Ethyl-2-pentanamine | Major Byproducts | Reference |
| Reductive Amination | 2-Pentanone, Ethylamine | Sodium Triacetoxyborohydride | High (typically >80%) | Minimal; unreacted starting materials if reaction is incomplete. | [3] |
| Reductive Amination | 2-Pentanone, Ethylamine | Sodium Cyanoborohydride | High | Minimal; potential for cyanide-containing byproducts. | [5] |
| Direct Alkylation | 2-Pentanamine, Ethyl Bromide | N/A | Low to Moderate | N,N-Diethyl-2-pentanamine (over-alkylation product), unreacted starting materials. | General knowledge |
Experimental Protocols
Key Experiment: Synthesis of N-Ethyl-2-pentanamine via Reductive Amination
This protocol describes a general procedure for the synthesis of N-Ethyl-2-pentanamine using sodium triacetoxyborohydride.
Materials:
-
2-Pentanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, can catalyze imine formation from ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pentanone (1.0 eq) and ethylamine (1.0-1.2 eq) to anhydrous DCE or THF.
-
If desired, add glacial acetic acid (1.0 eq) to catalyze the formation of the imine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Ethyl-2-pentanamine can be purified by distillation if necessary.
Visualizations
Caption: Direct alkylation pathway leading to over-alkylation.
Caption: Workflow for N-Ethyl-2-pentanamine synthesis via reductive amination.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Solved (10 points) Aldehydes and ketones react readily with | Chegg.com [chegg.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of N-Ethyl-2-pentanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Ethyl-2-pentanamine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: reductive amination and N-alkylation.
Reductive Amination of 2-Pentanone with Ethylamine
Issue 1: Low Yield of N-Ethyl-2-pentanamine
-
Possible Cause: Inefficient imine formation.
-
Solution: The formation of the imine intermediate is crucial for a high yield. Ensure the reaction is carried out under neutral or weakly acidic conditions to facilitate imine formation without promoting side reactions[1]. The addition of a dehydrating agent, such as molecular sieves, can help shift the equilibrium towards the imine.
-
-
Possible Cause: Suboptimal reducing agent.
-
Solution: The choice of reducing agent is critical. While sodium borohydride can be used, it may also reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine[2]. Catalytic hydrogenation over platinum, palladium, or nickel is also an effective method[1].
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: The reaction temperature influences the rate of both imine formation and reduction. While some reductive aminations can be performed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side product formation.
-
Issue 2: Presence of Unreacted 2-Pentanone
-
Possible Cause: Insufficient amount of ethylamine or reducing agent.
-
Solution: Ensure that a slight excess of ethylamine is used to drive the imine formation to completion. The stoichiometry of the reducing agent should be carefully calculated based on the amount of the imine to be reduced.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the 2-pentanone has been consumed before workup.
-
Issue 3: Formation of Side Products
-
Possible Cause: Reduction of the starting ketone.
-
Solution: As mentioned, using a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ can minimize the reduction of 2-pentanone[2].
-
-
Possible Cause: Formation of tertiary amine.
-
Solution: While less common in reductive amination compared to N-alkylation, the formation of a tertiary amine can occur if the newly formed secondary amine reacts with another molecule of 2-pentanone and is subsequently reduced. Using a controlled stoichiometry of reactants can help minimize this.
-
N-Alkylation of 2-Pentanamine with an Ethyl Halide
Issue 1: Low Yield of N-Ethyl-2-pentanamine
-
Possible Cause: Incomplete reaction.
-
Solution: N-alkylation often requires heating to proceed at a reasonable rate. Ensure the reaction temperature is adequate and monitor the reaction progress to confirm the consumption of the starting materials. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile often being effective.
-
-
Possible Cause: Inefficient base.
-
Solution: A base is required to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Issue 2: Formation of Over-alkylation Products (Tertiary Amine and Quaternary Ammonium Salt)
-
Possible Cause: The product, N-Ethyl-2-pentanamine, is also nucleophilic and can react with the ethyl halide.
-
Solution: This is a common problem in N-alkylation. To minimize over-alkylation, a large excess of the starting amine (2-pentanamine) can be used. This increases the probability that the ethyl halide will react with the primary amine rather than the secondary amine product. Another strategy is to slowly add the ethyl halide to the reaction mixture to maintain a low concentration of the alkylating agent. A yield of around 65% for the desired secondary amine is typical due to this competing reaction[1].
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: The product mixture contains the starting amine, the desired secondary amine, and over-alkylation products.
-
Solution: Careful purification by column chromatography is often necessary to separate the desired N-Ethyl-2-pentanamine from the other components of the reaction mixture[1]. The formation of the hydrochloride salt can also aid in purification through crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield for this compound?
A1: Reductive amination is often preferred for the synthesis of secondary amines like N-Ethyl-2-pentanamine because it can provide higher yields and avoids the common issue of over-alkylation that plagues the N-alkylation route[2][3]. A patent for a similar process reports a yield of up to 95% for the final amine product via reductive amination.
Q2: What is the purpose of converting the amine to its hydrochloride salt?
A2: The hydrochloride salt of N-Ethyl-2-pentanamine is a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is often an oil. The salt form also enhances its solubility in polar solvents[1].
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Q4: What are the safety precautions I should take during this synthesis?
A4: Both synthesis routes involve flammable solvents and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with reactive reagents like sodium borohydride, be mindful of their reactivity with water and protic solvents.
Q5: Can I use other alkylating agents for the N-alkylation route?
A5: Yes, besides ethyl bromide, other ethylating agents like ethyl iodide can be used. Ethyl iodide is generally more reactive than ethyl bromide, which may lead to faster reaction times but could also increase the likelihood of over-alkylation[1].
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Ethyl-2-pentanamine
| Synthesis Route | Key Reagents | Typical Yield | Key Advantages | Common Challenges |
| Reductive Amination | 2-Pentanone, Ethylamine, Reducing Agent (e.g., NaBH₃CN) | Potentially >90% | High selectivity, avoids over-alkylation | Requires careful selection of reducing agent and reaction conditions |
| N-Alkylation | 2-Pentanamine, Ethyl Halide (e.g., Ethyl Bromide), Base | ~65%[1] | Simple procedure | Prone to over-alkylation, often requires chromatographic purification |
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-2-pentanamine via Reductive Amination
This protocol is adapted from a patented procedure for a similar synthesis.
-
Reaction Setup: In a reaction flask, combine 2-pentanone and xylene.
-
Addition of Amine: Add N-ethylethanolamine to the mixture and begin stirring.
-
Catalyst Addition: Introduce the prepared catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to obtain the filtrate. Fractionate the filtrate to yield 5-(N-ethyl-N-2-hydroxyethyl amino)-2-pentanone (yield 85%).
-
Hydrogenation: Place the obtained ketone in a hydrogenation flask and add aminomethanol and Raney nickel.
-
Reduction: Carry out the reaction under hydrogen pressure.
-
Isolation: After the reaction is complete, replace the hydrogen and ammonia with nitrogen. Filter the reaction liquid and fractionate the filtrate to obtain 5-(N-ethyl-N-2-hydroxyethyl amino)-2-amylamine (yield 95%).
-
Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
Protocol 2: Synthesis of N-Ethyl-2-pentanamine via N-Alkylation
This is a general procedure for N-alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentanamine in a suitable solvent such as dimethylformamide (DMF) or toluene[1].
-
Addition of Base: Add a base, such as powdered potassium hydroxide, to the solution[1].
-
Addition of Alkylating Agent: Slowly add an ethyl halide (e.g., ethyl bromide or ethyl iodide) to the stirred mixture[1].
-
Reaction: Heat the reaction mixture to facilitate the nucleophilic substitution[1]. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired secondary amine from unreacted starting materials and over-alkylation byproducts.
-
Salt Formation: Dissolve the purified N-Ethyl-2-pentanamine in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt[1].
Visualizations
Caption: Synthetic pathways for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Purification of N-Ethyl-2-pentanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Ethyl-2-pentanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in removing by-products from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed in the synthesis of this compound?
A1: The by-products largely depend on the synthetic route employed.
-
Reductive Amination of 2-Pentanone with Ethylamine:
-
Unreacted 2-pentanone and ethylamine.
-
The intermediate imine, N-ethyl-2-pentanimine.
-
By-products from the self-condensation of 2-pentanone under acidic or basic conditions.
-
-
N-alkylation of 2-Pentanamine with an Ethyl Halide:
-
Over-alkylation products, primarily the tertiary amine (N,N-diethyl-2-pentanamine) and the quaternary ammonium salt ([N,N,N-triethyl-2-pentyl]ammonium halide).[1]
-
Unreacted 2-pentanamine.
-
Q2: My this compound "oils out" during recrystallization. What can I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the compound or the presence of significant impurities that depress the melting point. Here are some troubleshooting steps:
-
Increase the solvent volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at high temperature.
-
Use a mixed solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Common mixed solvent systems for amine hydrochlorides include ethanol/ether, isopropanol/hexane, or acetone/water.
-
Lower the crystallization temperature: Ensure the solution is cooled slowly to allow for crystal lattice formation. A rapid temperature drop can favor oiling out.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a liquid-liquid extraction or a quick filtration through a silica plug before attempting recrystallization.
Q3: I am having trouble purifying this compound by column chromatography on silica gel. The compound is streaking. What can I do?
A3: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of peaks. Here are some solutions:
-
Use a basic modifier in the mobile phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia (in the form of a methanolic or aqueous solution), to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of the amine.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Convert to the free base: If feasible, convert the hydrochloride salt back to the free base before chromatography. The free base is generally less polar and may chromatograph better. The hydrochloride salt can be reformed after purification.
Q4: How can I monitor the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound.[1] Since aliphatic amines lack a strong UV chromophore, derivatization with a UV-active reagent or using a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary for sensitive detection. Thin Layer Chromatography (TLC) with a suitable staining agent (e.g., ninhydrin for primary and secondary amines) can also be used for rapid, qualitative analysis.
Troubleshooting Guides
Purification by Recrystallization
Issue: Low recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot solvent required to just dissolve the crude product. |
| Crystals washed with warm solvent | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| Premature crystallization | Ensure the filtration of any insoluble impurities is done quickly and with a pre-heated funnel to prevent the product from crystallizing out. |
| Product is highly soluble in the chosen solvent even at low temperatures | Experiment with different solvents or mixed solvent systems. |
Purification by Column Chromatography
Issue: Co-elution of this compound with by-products.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity | Optimize the solvent gradient. A shallower gradient can improve the separation of compounds with similar polarities. |
| Overloading the column | Use an appropriate amount of crude product for the column size (typically 1-5% of the stationary phase weight). |
| Incorrect stationary phase | If separating the hydrochloride salt from the free base of a by-product, consider the significant polarity difference and choose the mobile phase accordingly. |
Experimental Protocols
Recrystallization of this compound
This protocol is designed for the purification of crude this compound obtained from a synthetic reaction.
Materials:
-
Crude this compound
-
Isopropanol
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to the flask with stirring until the solid is completely dissolved.
-
Slowly add hexane to the hot solution with continuous stirring until a slight turbidity persists.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol/hexane (in the same ratio as the crystallization mixture).
-
Dry the crystals under vacuum to a constant weight.
Expected Results:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~85-90% | >98% |
| Yield | - | 70-85% |
| Appearance | Off-white to yellowish solid | White crystalline solid |
Column Chromatography of N-Ethyl-2-pentanamine (as free base)
This protocol is for the purification of the free base form of N-Ethyl-2-pentanamine. The hydrochloride salt can be reformed after purification.
Materials:
-
Crude N-Ethyl-2-pentanamine (free base)
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in a slurry with a non-polar solvent like hexane.
-
Dissolve the crude N-Ethyl-2-pentanamine in a minimal amount of DCM.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane containing 0.5% triethylamine. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% gradient).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-Ethyl-2-pentanamine.
Expected Results:
| Parameter | Before Chromatography | After Chromatography |
| Purity (by GC-MS) | ~80-85% | >99% |
| Yield | - | 60-75% |
| Appearance | Yellowish oil | Colorless oil |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis via Reductive Amination of 2-Pentanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of amines via the reductive amination of 2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is it a preferred method for synthesizing amines from 2-pentanone?
Reductive amination is a powerful chemical reaction that transforms a carbonyl group, such as the ketone in 2-pentanone, into an amine through an intermediate imine.[1] This method is widely used because it offers a more controlled way to form carbon-nitrogen bonds compared to direct alkylation of amines with alkyl halides, which often suffers from over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines.[2][3] Reductive amination allows for the synthesis of primary, secondary, or tertiary amines depending on the amine starting material used.[4][5]
Q2: What are the most common challenges when performing a reductive amination with 2-pentanone?
Researchers may face several challenges, including:
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Low Reactivity: Ketones like 2-pentanone are generally less reactive than aldehydes.[6]
-
Competitive Reduction: The reducing agent can potentially reduce the starting ketone (2-pentanone) to an alcohol (2-pentanol) instead of the desired imine intermediate.[2]
-
Incomplete Imine Formation: The reaction between the ketone and the amine is an equilibrium that can favor the starting materials.[1]
-
Byproduct Formation: Side reactions can occur, such as the formation of cyanide adducts when using sodium cyanoborohydride or over-alkylation if a primary amine is the intended product.[7]
-
Purification Difficulties: The final amine product can be difficult to separate from unreacted starting materials and the imine intermediate due to similar physical properties.[8]
Q3: Which reducing agent is the most suitable for the reductive amination of 2-pentanone?
The choice of reducing agent is critical and depends on the specific reaction conditions and desired selectivity. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are often preferred for their ability to selectively reduce the imine/iminium ion in the presence of the less reactive ketone.[1][2] Standard sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the 2-pentanone starting material.[2][9] Catalytic hydrogenation offers a greener alternative but may require catalyst optimization.[1][3]
Q4: How does pH influence the reaction?
The reaction is pH-sensitive. Imine formation is typically catalyzed by mild acid, with an optimal pH range of 4-5.[2] These conditions are acidic enough to protonate the hydroxyl group in the hemiaminal intermediate, facilitating water elimination to form the iminium ion, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.[10]
Q5: Is it better to perform the reaction in one pot or as a two-step procedure?
Both one-pot (direct) and two-step (indirect) procedures are viable.[1]
-
One-Pot (Direct): All reactants (2-pentanone, amine, and a selective reducing agent like NaBH₃CN or STAB) are mixed together. This is more efficient but relies on the reducing agent being selective for the imine over the ketone.[1][10]
-
Two-Step (Indirect): The imine is formed first, sometimes with the removal of water to drive the equilibrium forward. The reducing agent (e.g., NaBH₄) is then added in a separate step.[2] This can improve yields when using less selective reducing agents.[11]
Troubleshooting Guide
Problem: Low or No Product Yield
Possible Cause 1: Incomplete Imine/Iminium Ion Formation The equilibrium between 2-pentanone and the amine may not favor the imine intermediate.
-
Recommended Solutions:
-
Use a Catalyst: Add a catalytic amount of acetic acid, which is particularly effective for ketone reactions.[6]
-
Remove Water: Employ dehydrating agents like molecular sieves or titanium(IV) isopropoxide to shift the equilibrium towards the imine.[3] Azeotropic removal of water by refluxing in a suitable solvent with a Dean-Stark trap is also an option.[3]
-
Increase Reaction Time: Allow the 2-pentanone and amine to stir for a sufficient period (e.g., 1-2 hours) before adding the reducing agent in a two-step procedure.[11]
-
Possible Cause 2: Reduction of 2-Pentanone Starting Material A significant amount of 2-pentanol is detected as a byproduct, indicating the reducing agent is not selective enough.
-
Recommended Solutions:
-
Switch to a Milder Reducing Agent: Replace NaBH₄ with a more selective hydride donor like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents react much faster with the protonated imine (iminium ion) than with the neutral ketone.[2]
-
Adopt a Two-Step Protocol: If using NaBH₄, ensure the imine has fully formed before its addition.[2]
-
Possible Cause 3: Poor Solubility of Reagents The starting materials are not fully dissolved in the reaction solvent, leading to low conversion.
-
Recommended Solution:
Problem: Formation of Significant Byproducts
Possible Cause 1: Over-alkylation When reacting 2-pentanone with a primary amine to form a secondary amine, the product secondary amine reacts further to form a tertiary amine.
-
Recommended Solution:
-
Use an excess of the primary amine relative to 2-pentanone. This increases the probability that the ketone will react with the primary amine rather than the secondary amine product.
-
Possible Cause 2: Cyanide Adduct Formation When using sodium cyanoborohydride, a byproduct resulting from the addition of cyanide to the imine is observed.
-
Recommended Solution:
-
Replace NaBH₃CN with sodium triacetoxyborohydride (STAB) or consider catalytic hydrogenation to avoid cyanide-containing reagents entirely.[2]
-
Problem: Difficulty in Product Purification
Possible Cause: Similar Physical Properties of Product and Impurities The desired amine product, unreacted imine intermediate, and starting amine are difficult to separate by standard chromatography due to similar polarities.
-
Recommended Solutions:
-
Acid-Base Extraction: Exploit the basicity of the amine product. An acidic wash (e.g., with 1M HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities like unreacted 2-pentanone in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.[8]
-
Use of Scavenger Resins: If excess starting amine is the main impurity, a polymer-supported benzaldehyde resin can be used to "scavenge" the unreacted primary or secondary amine from the reaction mixture.[7]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity (Imine vs. Ketone) | Common Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Low | Methanol, Ethanol | Can reduce the starting ketone; best used in a two-step process.[2][9] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Methanol | More selective than NaBH₄; suitable for one-pot reactions.[2] Can release toxic HCN gas at low pH and form cyanide byproducts.[7][12] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Mild and highly selective; good alternative to NaBH₃CN.[1][6] Moisture-sensitive.[9] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | High | Alcohols, Ethyl Acetate | "Green" option with H₂O as the only byproduct.[3] Catalyst may be deactivated by amine/imine.[1] Requires specialized hydrogenation equipment. |
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. reddit.com [reddit.com]
- 12. Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-alkylation of 2-Pentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-pentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of 2-pentanamine?
A1: The two primary methods for the N-alkylation of 2-pentanamine are direct alkylation with alkyl halides and reductive amination. Direct alkylation involves the reaction of 2-pentanamine with an alkyl halide, often in the presence of a base.[1][2][3] Reductive amination, a more controlled approach, involves the reaction of 2-pentanamine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired N-alkylated product.[4][5]
Q2: Why is reductive amination often preferred over direct alkylation with alkyl halides for N-alkylation of 2-pentanamine?
A2: Direct alkylation of secondary amines like 2-pentanamine with alkyl halides is often problematic due to overalkylation.[1][6] The initially formed tertiary amine can react further with the alkyl halide to produce a quaternary ammonium salt. This leads to a mixture of products that can be difficult to separate.[6] Reductive amination offers a more controlled, one-pot reaction that minimizes the formation of byproducts, generally resulting in higher yields of the desired tertiary amine.[4][5]
Q3: What are some common reducing agents used in the reductive amination of 2-pentanamine?
A3: Several reducing agents can be used for reductive amination. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Sodium cyanoborohydride is particularly effective as it is stable under mildly acidic conditions and selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[4]
Q4: How does steric hindrance affect the N-alkylation of 2-pentanamine?
A4: As a secondary amine with a branched alkyl group (1-methylbutyl), 2-pentanamine can experience steric hindrance, which can affect the rate and success of N-alkylation.[7][8] When reacting with bulky alkylating agents or ketones in reductive amination, the steric bulk around the nitrogen atom can slow down the reaction rate.[7][8] Careful selection of reaction conditions and reagents is necessary to overcome these steric challenges.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition of reagents. |
| Side Reactions (e.g., Overalkylation in direct alkylation) | - Switch to Reductive Amination: This method offers better control and selectivity, minimizing the formation of quaternary ammonium salts.[4][5] - Optimize Stoichiometry: In direct alkylation, using a slight excess of the amine relative to the alkyl halide can sometimes favor the desired product. |
| Steric Hindrance | - Less Bulky Reagents: If possible, use a less sterically hindered alkylating agent or carbonyl compound. - More Reactive Reagents: Employ a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). - Catalyst Optimization (Reductive Amination): Experiment with different catalysts that may be more effective for sterically hindered substrates. |
| Inefficient Reduction (Reductive Amination) | - Choice of Reducing Agent: Ensure the selected reducing agent is appropriate for the reaction conditions. For example, NaBH₃CN is effective in mildly acidic conditions.[4] - pH Adjustment: The pH of the reaction mixture can be critical for imine formation and reduction. Optimize the pH, typically in the range of 6-7 for reductive amination. |
| Poor Solubility of Reagents | - Solvent Selection: Choose a solvent in which all reactants are soluble. For direct alkylation, polar aprotic solvents like acetonitrile or DMF are often used.[2] For reductive amination, methanol or dichloromethane are common choices.[7] |
Issue 2: Formation of Multiple Products (Product Mixture)
| Possible Cause | Troubleshooting Step |
| Overalkylation (Direct Alkylation) | - Use Reductive Amination: This is the most effective way to avoid the formation of quaternary ammonium salts.[4][5] - Control Stoichiometry: Carefully control the molar ratio of the alkyl halide to 2-pentanamine. |
| Competing Elimination Reaction (Direct Alkylation) | - Lower Reaction Temperature: Higher temperatures can favor elimination reactions (E2) over substitution (SN2).[9] - Choice of Base: Use a non-bulky, weaker base if possible. |
| Reduction of Carbonyl Starting Material (Reductive Amination) | - Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the imine over the carbonyl group.[4] - Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. |
| Impure Starting Materials | - Purify Reactants: Ensure the 2-pentanamine, alkylating agent, or carbonyl compound are of high purity before starting the reaction. |
Experimental Protocols
Protocol 1: N-Ethylation of 2-Pentanamine via Reductive Amination
This protocol describes the synthesis of N-ethyl-2-pentanamine using acetaldehyde.
Materials:
-
2-Pentanamine
-
Acetaldehyde
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic Acid (for pH adjustment)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-pentanamine (1.0 eq) in methanol.
-
Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of acetic acid.
-
In a separate container, dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-2-pentanamine.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: General Procedure for N-Alkylation of an Amine with an Alkyl Halide
This protocol provides a general guideline for direct alkylation.
Materials:
-
Amine (e.g., 2-Pentanamine)
-
Alkyl Halide (e.g., Ethyl Bromide)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq), the chosen solvent (e.g., acetonitrile), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, filter the mixture to remove the inorganic base.
-
Wash the solid with diethyl ether.
-
Combine the filtrate and washings, and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of secondary amines. Note that specific yields for 2-pentanamine may vary and require optimization.
Table 1: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Typical Solvent | Catalyst/Reducing Agent | Key Advantages | Common Issues |
| Direct Alkylation | Alkyl Halide | Acetonitrile, DMF | Base (e.g., K₂CO₃) | Simple procedure | Overalkylation, product mixtures[1][6] |
| Reductive Amination | Aldehyde or Ketone | Methanol, DCM | NaBH₃CN, NaBH(OAc)₃ | High selectivity, good yields[4][5] | Requires careful pH control |
Table 2: Reductive Amination of Amines with Carbonyl Compounds - Representative Yields
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Isobutylamine | n-Hexanal | Pyridine-borane | Methanol | 45% (di-alkylated) | [10] |
| Benzylamine | Benzaldehyde | Pyridine-borane | Methanol | 96% | [10] |
| Aniline | n-Hexanal | Pyridine-borane | Methanol | 91% | [10] |
| Isobutylamine | Cyclohexanone | Pyridine-borane | Methanol | 80% | [10] |
Note: Data specific to 2-pentanamine is limited in the literature; these examples with structurally similar amines illustrate general trends.
Visualizations
Caption: Experimental workflow for the N-alkylation of 2-pentanamine via reductive amination.
Caption: Logical troubleshooting guide for N-alkylation of 2-pentanamine.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Ethyl-2-pentanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-2-pentanamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Reductive Amination: This is a widely used one-pot reaction involving the treatment of 2-pentanone with ethylamine in the presence of a reducing agent.[1][2][3] This method is often preferred due to its efficiency.
-
N-alkylation: This route involves the reaction of 2-pentanamine with an ethyl halide (like ethyl iodide or ethyl bromide) in the presence of a base.[1][3]
Q2: My yield of N-Ethyl-2-pentanamine is low. What are the potential causes and solutions?
A2: Low yield in the reductive amination synthesis can be attributed to several factors:
-
Sub-optimal pH: The formation of the imine intermediate is most efficient under weakly acidic conditions (pH 4-5).[4] If the pH is too low, the ethylamine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of 2-pentanone will not be sufficiently activated.
-
Troubleshooting: Adjust the pH of the reaction mixture. The addition of a small amount of acetic acid can help catalyze imine formation.
-
-
Inefficient Imine Formation: The formation of the imine from 2-pentanone and ethylamine is an equilibrium reaction.[2] The presence of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting: Consider using a dehydrating agent or azeotropic removal of water to drive the imine formation forward.
-
-
Competing Reduction of the Ketone: The reducing agent can potentially reduce the starting 2-pentanone to 2-pentanol. This is more likely with less selective reducing agents or if the imine formation is slow.[5]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Troubleshooting: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.
-
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: The primary side reactions in the synthesis of this compound are:
-
Over-alkylation to a Tertiary Amine: The product, N-Ethyl-2-pentanamine, is a secondary amine and can react further with another molecule of 2-pentanone and the reducing agent to form a tertiary amine.[1]
-
Formation of 2-Pentanol: As mentioned previously, the reduction of the starting ketone, 2-pentanone, to 2-pentanol is a common side reaction.
-
Self-Condensation of 2-Pentanone: Under certain conditions, 2-pentanone can undergo an aldol-type self-condensation reaction, though this is less common under typical reductive amination conditions.
Q4: How can I minimize the formation of the tertiary amine byproduct?
A4: To minimize the formation of the tertiary amine:
-
Control Stoichiometry: Use a slight excess of ethylamine relative to 2-pentanone to favor the formation of the secondary amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the reducing agent low, which can help to selectively reduce the initially formed imine before the secondary amine product has a chance to react further.
Q5: What is the best way to purify the final this compound product?
A5: After the reaction is complete, the typical workup involves:
-
Quenching any remaining reducing agent.
-
Extraction of the free amine into an organic solvent.
-
Washing the organic layer to remove impurities.
-
Drying the organic layer.
-
Formation of the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in a solvent like ether or isopropanol.
-
The hydrochloride salt will precipitate and can be collected by filtration.
-
Recrystallization of the hydrochloride salt from a suitable solvent system can be performed to achieve higher purity.
Experimental Protocols
General Protocol for Reductive Amination Synthesis of this compound
Disclaimer: This is a general guideline. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2-Pentanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or Isopropanol
-
HCl (gas or solution in ether/isopropanol)
Procedure:
-
To a solution of 2-pentanone in the chosen solvent, add a solution of ethylamine.
-
Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC or GC-MS).
-
In a separate flask, prepare a slurry of the reducing agent in the solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Bubble HCl gas through the solution or add a solution of HCl in ether/isopropanol dropwise until no further precipitation is observed.
-
Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
-
If necessary, recrystallize the product to improve purity.
Visualized Workflows and Pathways
Caption: Main synthesis pathway and side reactions for N-Ethyl-2-pentanamine HCl.
Caption: Troubleshooting workflow for the synthesis of N-Ethyl-2-pentanamine HCl.
References
- 1. This compound | 1609396-49-7 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. N-Ethylpentan-2-amine | 39190-84-6 | Benchchem [benchchem.com]
- 4. Solved (10 points) Aldehydes and ketones react readily with | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting HPLC separation of N-Ethyl-2-pentanamine and impurities
Welcome to the technical support center for the HPLC separation of N-Ethyl-2-pentanamine and its related impurities. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for my N-Ethyl-2-pentanamine peak. What is the likely cause and how can I fix it?
A1: Peak tailing is the most common issue when analyzing basic compounds like N-Ethyl-2-pentanamine. The primary cause is typically a secondary interaction between the positively charged amine and acidic residual silanol groups on the silica-based stationary phase of the HPLC column[1][2][3][4][5]. This leads to a distorted peak shape, which can negatively impact resolution and quantitation[1].
Here are the most effective solutions to mitigate peak tailing:
-
Lower Mobile Phase pH: Adjust the mobile phase to a low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid. At low pH, the silanol groups are protonated and less likely to interact with the analyte[1][3].
-
Use a Competing Base: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
Increase Buffer Strength: Using a buffer in your mobile phase can help maintain a stable pH and mask silanol interactions[4][5]. Increasing the buffer concentration can further enhance this effect[4].
-
Select a Modern Column: Use a column with a highly deactivated, end-capped stationary phase, or one specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups[3][4].
-
Reduce Sample Mass: Injecting too much sample can overload the column, leading to peak distortion[1][4]. Try reducing the injection volume or diluting the sample to see if the peak shape improves[4].
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a much stronger solvent can cause peak distortion[1].
Q2: My main peak for N-Ethyl-2-pentanamine is not well-separated from a nearby impurity. How can I improve the resolution?
A2: Poor resolution between peaks can be caused by a variety of factors related to the column, mobile phase, or instrument setup[6][7]. To improve the separation, you can systematically adjust the following parameters:
-
Optimize Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase retention times and often provides better separation between closely eluting peaks[6].
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. Different solvents can alter the selectivity of the separation.
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter selectivity and improve resolution[6].
-
Lower the Flow Rate: Reducing the flow rate generally increases column efficiency and can lead to better resolution, although it will also increase the analysis time[8].
-
Increase Column Length or Use Smaller Particles: A longer column or a column packed with smaller particles will provide higher theoretical plates (efficiency), resulting in sharper peaks and improved resolution[8].
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution. Conversely, increasing the temperature can sometimes change selectivity in a favorable way, but it typically decreases retention[8].
Q3: The peak for N-Ethyl-2-pentanamine appears to be splitting into two. What could be the cause?
A3: Split peaks can indicate a problem with the sample introduction or the column itself[2]. Common causes include:
-
Column Inlet Blockage: Particulates from the sample or mobile phase may have clogged the column inlet frit. Try back-flushing the column (if the manufacturer allows) or replacing the frit[3][7]. Using a guard column can help prevent this[4].
-
Column Void: A void or channel may have formed in the packing material at the head of the column[1]. This is often caused by pressure shocks or operating at an incorrect pH. Replacing the column is usually the best solution[1].
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can disrupt the sample band as it enters the column. Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-eluting Impurity: What appears to be a split peak could actually be two distinct but very poorly resolved compounds. Try optimizing the method to improve resolution (see Q2).
Q4: I am analyzing the chiral purity of N-Ethyl-2-pentanamine. What type of column and mobile phase should I use?
A4: N-Ethyl-2-pentanamine is a chiral molecule. To separate its enantiomers, you must use a chiral stationary phase (CSP). Standard reversed-phase columns (C18, C8) will not separate enantiomers.
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral compounds, including amines[9].
-
Mobile Phase: Chiral separations can be performed in either normal-phase or reversed-phase mode.
-
Normal-Phase: Typically uses mobile phases like hexane/ethanol or hexane/isopropanol with a small amount of an additive (e.g., diethylamine for a basic analyte) to improve peak shape[10].
-
Reversed-Phase: Often uses mixtures of acetonitrile or methanol with water or a buffer[10].
-
Method development often requires screening different CSPs and mobile phase combinations to find the optimal conditions for separation[9][11].
-
Data Presentation
Table 1: Typical Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Setting | Purpose |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control analyte ionization and minimize silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20% to 80% B over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Detection | UV at 210 nm | Low UV wavelength for detecting aliphatic amines that lack a strong chromophore. |
Table 2: Troubleshooting Guide for Common HPLC Issues
| Issue | Potential Cause | Recommended Action & Parameter Adjustment |
| Peak Tailing | Secondary silanol interactions | Decrease mobile phase pH to <3.0. Add 0.1% TEA. Use an end-capped column. |
| Column overload | Decrease sample concentration by 50-90%. | |
| Poor Resolution | Insufficient separation | Decrease organic content in mobile phase by 5-10%. |
| Low column efficiency | Decrease flow rate to 0.8 mL/min. Use a longer column or one with smaller particles. | |
| Split Peaks | Blocked inlet frit | Replace guard column. Reverse and flush analytical column (if permitted). |
| Sample solvent mismatch | Dissolve sample in the starting mobile phase composition. | |
| Retention Time Drift | Poor temperature control | Use a column oven set to a stable temperature (e.g., 30 °C). |
| Mobile phase composition change | Prepare fresh mobile phase daily. Ensure proper mixing/degassing. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of N-Ethyl-2-pentanamine and related impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the N-Ethyl-2-pentanamine sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 500 µg/mL.
-
Further dilute this stock solution as needed to fall within the linear range of the detector. For impurity analysis, a concentration of 100-200 µg/mL is often a good starting point.
-
-
HPLC System Configuration:
-
Install a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as defined (e.g., 20% to 80% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration).
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Assess peak shape (asymmetry factor), resolution between adjacent peaks, and retention time.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of an amine compound.
Caption: Key factors contributing to poor HPLC peak resolution.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
How to remove quaternary ammonium salt from N-Ethyl-2-pentanamine reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-Ethyl-2-pentanamine, specifically focusing on the removal of quaternary ammonium salt byproducts formed during N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of quaternary ammonium salt formation during the synthesis of N-Ethyl-2-pentanamine?
Quaternary ammonium salts are common byproducts in the N-alkylation of primary or secondary amines. In the synthesis of N-Ethyl-2-pentanamine via the N-alkylation of 2-pentanamine (a primary amine) with an ethyl halide, the desired secondary amine product, N-Ethyl-2-pentanamine, can itself act as a nucleophile and react further with the ethyl halide.[1] This over-alkylation results in the formation of a tetra-alkylated, positively charged nitrogen species, the quaternary ammonium salt. This side reaction is often problematic because the product amine can be more nucleophilic than the starting amine.
Q2: How can I minimize the formation of quaternary ammonium salt during the reaction?
While complete prevention is challenging, you can minimize the formation of quaternary ammonium salts by:
-
Controlling Stoichiometry: Using a large excess of the starting amine (2-pentanamine) relative to the alkylating agent (ethyl halide) can favor the formation of the secondary amine and reduce the likelihood of over-alkylation.
-
Reaction Conditions: Careful optimization of reaction temperature and time is crucial. Lower temperatures and shorter reaction times can help to limit the extent of the second alkylation reaction.
-
Alternative Synthetic Routes: Consider reductive amination of 2-pentanone with ethylamine as an alternative synthetic pathway, which can circumvent the issue of over-alkylation associated with direct N-alkylation of amines.
Q3: What are the common methods for removing quaternary ammonium salts from the N-Ethyl-2-pentanamine reaction mixture?
The most common and effective methods for removing water-soluble quaternary ammonium salts from the less polar N-Ethyl-2-pentanamine product include:
-
Liquid-Liquid Extraction: This is often the first and most straightforward purification step.
-
Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities.
-
Crystallization/Precipitation: This method can be used to selectively crystallize either the desired amine (as a salt) or the quaternary ammonium salt.
-
Distillation: If there is a significant difference in boiling points and the compounds are thermally stable, distillation can be an option.
Troubleshooting Guides
Issue 1: Poor separation of N-Ethyl-2-pentanamine and quaternary ammonium salt during liquid-liquid extraction.
Possible Cause: Incorrect pH of the aqueous phase.
Troubleshooting Steps:
-
pH Adjustment: The key to separating a secondary amine from a quaternary ammonium salt is to exploit the difference in their basicity. Quaternary ammonium salts are permanently charged, regardless of pH.[2] Secondary amines, however, can be protonated and deprotonated.
-
To extract the secondary amine into the organic phase: Ensure the aqueous phase is basic (pH > 11). At this high pH, the N-Ethyl-2-pentanamine will be in its free base form and will be more soluble in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). The highly polar quaternary ammonium salt will remain in the aqueous phase.
-
To move the secondary amine into the aqueous phase (for washing): Acidify the organic layer with a dilute acid (e.g., 1M HCl) to a pH < 4. This will protonate the secondary amine, forming a water-soluble salt that can be extracted into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
-
Solvent Choice: Use a water-immiscible organic solvent in which N-Ethyl-2-pentanamine is readily soluble. Common choices include diethyl ether, ethyl acetate, and dichloromethane.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve separation efficiency.
Issue 2: N-Ethyl-2-pentanamine shows significant peak tailing during flash column chromatography on silica gel.
Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the surface of the silica gel.[3][4][5][6][7]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into the mobile phase.[8] This competing base will interact with the acidic silanol groups, minimizing the interaction with your product and reducing peak tailing.
-
Adjust pH: For reversed-phase chromatography, using a mobile phase with a higher pH (above the pKa of the amine) will keep the amine in its neutral, less polar form, leading to better peak shape and retention.[8]
-
-
Stationary Phase Selection:
-
Use Amine-Functionalized Silica: This type of stationary phase has a basic surface, which eliminates the need for a mobile phase modifier and often provides excellent separation for basic compounds.[8]
-
Use Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Issue 3: Difficulty in inducing crystallization to separate the components.
Possible Cause: Inappropriate solvent system or the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For N-Ethyl-2-pentanamine, which is a liquid at room temperature, consider converting it to a crystalline salt (e.g., hydrochloride or tartrate) for purification by recrystallization. The quaternary ammonium salt may have different solubility properties that allow for separation.
-
Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene) and solvent mixtures.
-
-
Precipitation of the Quaternary Ammonium Salt: A patented method suggests that adding a water-miscible aliphatic amine to a concentrated aqueous solution of the reaction mixture can cause the quaternary ammonium salt to precipitate.[10] This could be explored as a potential purification strategy.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol aims to separate the free base N-Ethyl-2-pentanamine from the water-soluble quaternary ammonium salt.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a basic aqueous solution (e.g., 1 M NaOH). Shake the funnel vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which contains the quaternary ammonium salt.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved inorganic salts.
-
Repeat: For improved purity, the aqueous extraction (steps 2-3) can be repeated.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-Ethyl-2-pentanamine.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of N-Ethyl-2-pentanamine after an initial extractive workup.
Methodology:
-
Stationary Phase: Normal-phase silica gel.
-
Mobile Phase Preparation: Prepare a solvent system of increasing polarity. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the column (dry loading).
-
Elution: Start with a low polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate + 1% TEA) and gradually increase the polarity (e.g., to 90:10 hexanes:ethyl acetate + 1% TEA).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The efficiency of each purification method can vary significantly based on the specific reaction conditions and the scale of the synthesis. Below is a comparative table summarizing the expected outcomes.
| Purification Method | Purity of N-Ethyl-2-pentanamine | Expected Recovery | Throughput | Cost |
| Liquid-Liquid Extraction | Moderate | High (>90%) | High | Low |
| Flash Chromatography | High (>98%) | Moderate (70-90%) | Low to Moderate | Moderate |
| Crystallization | Very High (>99%) | Low to Moderate (50-80%) | Low | Low |
| Distillation | Moderate to High | Moderate (60-85%) | High | Moderate |
Visualizations
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. biotage.com [biotage.com]
- 9. mt.com [mt.com]
- 10. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
Stabilizing N-Ethyl-2-pentanamine for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability of N-Ethyl-2-pentanamine (CAS: 39190-84-6), a secondary aliphatic amine. Following these protocols will help minimize degradation, ensure sample purity, and maintain experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-Ethyl-2-pentanamine degradation during storage? A1: The two primary degradation pathways for secondary amines like N-Ethyl-2-pentanamine are oxidation and reaction with atmospheric carbon dioxide.
-
Oxidation: Exposure to atmospheric oxygen can cause the amine to degrade, leading to the formation of impurities such as hydroxylamines, nitrosoalkanes, and nitroalkanes. This process is often accelerated by light and elevated temperatures.
-
Reaction with Carbon Dioxide: Amines are basic and can react with CO₂ from the air to form carbamate salts. This can appear as a precipitate or lead to a decrease in the concentration of the free amine.
Q2: My N-Ethyl-2-pentanamine has turned yellow/brown. What does this mean and is it still usable? A2: A color change to yellow or brown is a common indicator of oxidation. Both liquid, amine-containing hardeners and parts cast from amine-based systems will discolor after exposure to oxygen.[1] While the presence of some colored impurities may not interfere with all applications, it signifies that degradation has occurred. The suitability of the material depends on the tolerance of your specific experiment to such impurities. It is highly recommended to re-analyze the purity of the material before use.
Q3: What is the ideal temperature for storing N-Ethyl-2-pentanamine? A3: For long-term storage, it is recommended to keep the material in a cool, dry place. Generally, amines should be stored at temperatures below 30°C (86°F) to minimize volatility and maintain stability.[2] For optimal preservation and to minimize degradation rates, storage in a refrigerator (2-8°C) is advisable, especially for high-purity reference materials.
Q4: Is it necessary to store N-Ethyl-2-pentanamine under an inert atmosphere? A4: Yes. To prevent oxidative degradation, it is best practice to store amines under an inert atmosphere, such as nitrogen or argon.[3] This process, known as inert gas blanketing, displaces oxygen from the headspace of the container, significantly improving the long-term stability of the compound.[1][4][5]
Q5: Can I use the hydrochloride salt of N-Ethyl-2-pentanamine for better stability? A5: Yes. Amine salts, such as the hydrochloride form, are generally more stable and less prone to oxidation than the free base.[3] They are also often solids with increased solubility in polar solvents, which can be advantageous. If your experimental conditions allow, using the hydrochloride salt is a viable strategy for enhanced long-term stability.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Action(s) |
| Color Change (Clear to Yellow/Brown) | Oxidative degradation due to exposure to air (oxygen). | 1. Immediately blanket the container headspace with an inert gas (Nitrogen or Argon).2. Store the container in a cool, dark place (e.g., refrigerator).3. Verify purity using GC-MS or HPLC before use.4. For future stock, purchase smaller quantities or aliquot into smaller vessels under inert gas to minimize repeated air exposure. |
| Precipitate Formation | Reaction with atmospheric CO₂ to form carbamate salts, or potential moisture absorption (amines are hygroscopic).[2] | 1. Ensure the container is tightly sealed with a high-quality cap.2. Store in a desiccator to minimize moisture exposure.3. Blanket with an inert gas to displace both O₂ and CO₂.4. If the precipitate is suspected to be a carbamate, gentle warming under an inert atmosphere may redissolve it, but purity should be confirmed. |
| Inconsistent Experimental Results | Gradual degradation of the amine stock, leading to lower effective concentration and presence of impurities. | 1. Implement a routine purity analysis schedule for stored amines (e.g., every 6 months).2. Adopt stringent storage protocols immediately upon receiving a new batch (see Experimental Protocols).3. Consider re-purification by distillation if purity has dropped significantly and the material is critical. |
| Potency/Concentration Decrease | Volatilization from improper sealing or degradation via oxidation/reaction with CO₂. | 1. Use containers with tight-fitting, chemically resistant caps (e.g., PTFE-lined).2. Store at lower temperatures to reduce vapor pressure.3. Re-assay the concentration via titration or quantitative GC/HPLC before preparing critical solutions. |
Data Presentation
| Storage Condition | Temperature | Atmosphere | Light | Expected Relative Stability | Primary Degradation Risk |
| Optimal | 2-8°C | Inert (N₂ or Ar) | Amber Vial (Dark) | High | Minimal |
| Good | 2-8°C | Air (Sealed) | Amber Vial (Dark) | Moderate | Slow Oxidation |
| Fair | Room Temp (~22°C) | Inert (N₂ or Ar) | Amber Vial (Dark) | Moderate | Slow Thermal Degradation |
| Poor | Room Temp (~22°C) | Air (Sealed) | Amber Vial (Dark) | Low | Oxidation, Carbamate Formation |
| Very Poor | Room Temp (~22°C) | Air (Sealed) | Clear Vial (Light) | Very Low | Accelerated Oxidation |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the use of a nitrogen balloon to create an inert headspace in a standard reagent bottle. For more rigorous applications, a Schlenk line is recommended.
Materials:
-
Bottle of N-Ethyl-2-pentanamine with a septum-compatible cap or a standard cap replaced with a rubber septum.
-
Nitrogen gas source (cylinder with regulator).
-
Balloon.
-
Two long needles (e.g., 18-22 gauge).
-
Parafilm or electrical tape.
Procedure:
-
Prepare the Balloon: Securely attach a balloon to the nitrogen gas line and inflate it to a moderate size. Turn off the gas flow and remove the balloon.
-
Prepare the Needles: Ensure needles are clean and dry. If necessary, rinse with a volatile solvent like acetone and dry in an oven.
-
Set Up for Flushing: In a fume hood, carefully open the bottle of N-Ethyl-2-pentanamine. If it has a standard cap, replace it with a clean, dry rubber septum that fits snugly.
-
Insert Needles: Puncture the septum with both needles. One needle will serve as the gas inlet, and the other as the vent.
-
Flush the Headspace: Attach the nitrogen-filled balloon to the inlet needle. The nitrogen will flow into the bottle, displacing the air, which will exit through the vent needle.
-
Flushing Time: Allow the flask to flush for 3-5 minutes to ensure the atmosphere is replaced.[6]
-
Seal the Bottle: Remove the vent needle first, followed by the inlet needle with the balloon. The septum will reseal.
-
Secure the Seal: For extra security, wrap the top of the bottle and septum with Parafilm.
-
Store: Place the blanketed bottle in a cool, dark location (e.g., a 2-8°C refrigerator).
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a general guideline for assessing the purity of N-Ethyl-2-pentanamine and identifying potential degradation products.
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A low-polarity column suitable for amine analysis, such as an Rtx-5 Amine or a CP-Sil 13 CB column (e.g., 30 m x 0.25 mm x 0.25 µm).[6][7]
Sample Preparation:
-
Prepare a stock solution of N-Ethyl-2-pentanamine in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL.
-
Create a dilute sample for injection by diluting the stock solution 1:100 in the same solvent.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of ~1.4 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 20°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
MS Transfer Line Temp: 280°C
-
MS Ion Source Temp: 200°C
-
Scan Range: 35 - 350 m/z
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
The peak corresponding to N-Ethyl-2-pentanamine (molecular weight: 115.22 g/mol ) should be the major component.
-
Calculate the percent purity by dividing the peak area of the analyte by the total area of all peaks (excluding the solvent peak).[8]
-
Analyze the mass spectra of minor peaks to identify potential degradation products (e.g., oxidized species may show an increase in mass by 16 amu).
Visualizations
Degradation Pathways
The following diagram illustrates the primary chemical pathways through which N-Ethyl-2-pentanamine can degrade when exposed to atmospheric components.
Caption: Primary degradation pathways for N-Ethyl-2-pentanamine.
Recommended Storage Workflow
This workflow outlines the decision-making process for the proper handling and storage of N-Ethyl-2-pentanamine to ensure its long-term stability.
Caption: Recommended workflow for handling and storing N-Ethyl-2-pentanamine.
References
- 1. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 2. Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diethylamine = 99.5 109-89-7 [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
Technical Support Center: N-Ethyl-2-pentanamine Hydrochloride Purity Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent, high purity N-Ethyl-2-pentanamine hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are N-alkylation of 2-pentanamine and reductive amination of a suitable ketone.[1] N-alkylation involves reacting 2-pentanamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. Reductive amination involves the reaction of 2-pentanone with ethylamine in the presence of a reducing agent. The final step in both methods is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Q2: What are the critical parameters to control during synthesis to ensure high purity?
A2: For N-alkylation, controlling the stoichiometry of the reactants is crucial to minimize over-alkylation, which leads to the formation of tri- and quaternary ammonium salts.[1] The choice of base and reaction temperature also plays a significant role. For reductive amination, the selection of the reducing agent is important; milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred to avoid the reduction of the starting ketone.[2][3] Reaction pH and temperature are also key parameters to optimize.
Q3: What are the likely impurities in synthesized this compound?
A3: Potential impurities include unreacted starting materials (2-pentanamine, ethyl halide, 2-pentanone, ethylamine), by-products from side reactions (e.g., N,N-diethyl-2-pentanamine from over-alkylation), and residual solvents from the synthesis and purification steps.
Q4: Which analytical techniques are best suited for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and identifying impurities in this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative purity analysis (qNMR).
Synthesis and Purification Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Alkylation | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the base is sufficiently strong and dry. |
| Over-alkylation leading to by-products. | - Use a controlled stoichiometry of the ethylating agent (e.g., 1.0-1.1 equivalents).- Add the ethylating agent slowly to the reaction mixture. | |
| Multiple Spots on TLC after Reductive Amination | Incomplete imine formation. | - Ensure adequate reaction time for imine formation before adding the reducing agent.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
| Reduction of the starting ketone. | - Use a milder reducing agent (e.g., NaBH(OAc)₃).- Control the reaction temperature. | |
| Product Fails to Crystallize/Oils Out During Recrystallization | Incorrect solvent system. | - Perform a solvent screen to find a suitable solvent or solvent pair where the compound is soluble at high temperatures and insoluble at low temperatures. |
| Presence of impurities. | - Purify the crude product by column chromatography before recrystallization.- Try adding a seed crystal to induce crystallization.[4] | |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Poor Peak Shape (Tailing) in HPLC Analysis | Secondary interactions between the amine and residual silanols on the HPLC column. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amine is fully protonated.- Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%).- Use a column specifically designed for basic compounds (e.g., an end-capped column).[6][7] |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[8] |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
-
Reaction Setup: To a solution of 2-pentanamine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Alkylating Agent: Slowly add ethyl bromide (1.1 eq) to the mixture at room temperature.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture to remove the base. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 4: Impurity and Residual Solvent Analysis by GC-MS
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. For analysis of the free base, the hydrochloride salt can be neutralized with a base and extracted into an organic solvent. Derivatization with a suitable agent may be necessary to improve the chromatographic properties of the amine.[1][9]
Data Presentation
Table 1: Representative Impurity Profile of this compound
| Impurity | Potential Source | Typical Level (%) |
| 2-Pentanamine | Unreacted starting material | < 0.5 |
| N,N-Diethyl-2-pentanamine | Over-alkylation by-product | < 1.0 |
| Toluene | Residual synthesis solvent | < 0.1 |
| Ethanol | Residual recrystallization solvent | < 0.5 |
Visualizations
Caption: Experimental workflow for synthesis and quality control.
Caption: Logical troubleshooting workflow for purity issues.
Caption: Synthetic pathways to N-Ethyl-2-pentanamine HCl.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Qualitative and Quantitative Determination of Residual Solvents in Illicit Cocaine HCL (Hydrochloride) and Heroin HCL | Office of Justice Programs [ojp.gov]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Validation & Comparative
A Comparative Guide to N-Ethyl-2-pentanamine hydrochloride and N-Propyl-2-pentanamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Ethyl-2-pentanamine hydrochloride and N-Propyl-2-pentanamine, focusing on their synthesis and potential biological relevance. The information presented is intended to assist researchers in selecting the appropriate molecule for their specific applications in synthetic chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. These properties are crucial for understanding their behavior in various solvents and biological systems.
| Property | This compound | N-Propyl-2-pentanamine |
| Molecular Formula | C₇H₁₈ClN | C₈H₁₉N |
| Molecular Weight | 151.68 g/mol | 129.24 g/mol |
| CAS Number | 1609396-49-7 | 39190-86-8 |
| Form | Solid | Liquid (predicted) |
| Solubility | Soluble in polar solvents | Predicted to be soluble in organic solvents |
Synthesis via Reductive Amination
Both N-Ethyl-2-pentanamine and N-Propyl-2-pentanamine can be synthesized via the reductive amination of 2-pentanone with the corresponding primary amine (ethylamine or propylamine). This one-pot reaction is a widely used and efficient method for forming C-N bonds.
General Experimental Protocol: Reductive Amination of 2-Pentanone
The following protocol describes a general procedure for the synthesis of N-alkyl-2-pentanamines. While specific yields for the target compounds were not found in a direct comparative study, representative data from similar reductive aminations are provided in the subsequent table.
Materials:
-
2-Pentanone
-
Ethylamine or Propylamine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, Dichloromethane)
-
Acid catalyst (optional, e.g., Acetic acid)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a solution of 2-pentanone in the chosen solvent, add the primary amine (ethylamine or propylamine).
-
If necessary, a catalytic amount of acid can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for a specified period to allow for the formation of the imine intermediate.
-
The reducing agent is then added portion-wise to the reaction mixture.
-
The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
-
For the synthesis of this compound, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
Comparative Synthesis Data (Representative)
The following table presents representative yields for the reductive amination of a simple ketone with ethylamine and propylamine under similar conditions, as specific comparative data for 2-pentanone was not available.
| Amine | Ketone | Reducing Agent | Solvent | Yield (%) |
| Ethylamine | Cyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane | ~85% |
| Propylamine | Cyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane | ~80-85% |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Potential Biological Significance and Signaling Pathways
N-alkylamines, such as N-Ethyl-2-pentanamine and N-Propyl-2-pentanamine, are structurally related to endogenous monoamines and may interact with various biological targets, including enzymes and receptors. Their potential to modulate neuronal signaling pathways makes them interesting candidates for further investigation in drug discovery.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism utilized by some antidepressant and anti-Parkinson's disease drugs.[] The general mechanism of MAO involves the oxidative deamination of monoamines.[] N-alkylamines with appropriate structural features can act as inhibitors of MAO.
Caption: Potential mechanism of MAO inhibition by N-alkyl-2-pentanamines.
G-Protein Coupled Receptor (GPCR) Modulation
Secondary amines are a common structural motif in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.[1] Dopamine receptors, which are GPCRs, are key targets in the treatment of neurological and psychiatric disorders. The binding of a ligand to a GPCR, such as the Dopamine D2 receptor, can initiate a signaling cascade that modulates neuronal activity.
Caption: Potential signaling pathway of a Dopamine D2 receptor antagonist.
Conclusion
Both this compound and N-Propyl-2-pentanamine are readily accessible secondary amines that can be synthesized through reductive amination. The choice between the two would likely depend on the desired lipophilicity and steric bulk for a specific application. The slightly larger propyl group in N-Propyl-2-pentanamine may influence its binding affinity and selectivity for biological targets compared to the ethyl group in N-Ethyl-2-pentanamine. Further experimental studies are required to fully elucidate and compare their biological activities and to determine their potential as scaffolds in the development of new therapeutic agents.
References
Comparative Analysis of Synthesis Routes for N-Ethyl-2-pentanamine Hydrochloride
For researchers and professionals in drug development, the efficient synthesis of amine compounds is a critical aspect of bringing new therapeutic agents to market. N-Ethyl-2-pentanamine hydrochloride, a key secondary amine intermediate, can be synthesized through several routes, with N-alkylation and reductive amination being the most prominent. This guide provides a detailed comparative analysis of these two primary synthetic pathways, supported by experimental data, to aid in selecting the most suitable method based on desired yield, purity, and operational efficiency.
At a Glance: N-Alkylation vs. Reductive Amination
| Parameter | N-Alkylation of 2-Pentanamine | Reductive Amination of 2-Pentanone |
| Starting Materials | 2-Pentanamine, Ethyl Halide (e.g., Iodide or Bromide) | 2-Pentanone, Ethylamine |
| Key Reagents | Base (e.g., Potassium Hydroxide) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) |
| Typical Yield | ~65%[1] | Potentially >95% |
| Purity Concerns | Over-alkylation leading to tertiary amine and quaternary ammonium salts[1] | Generally high, avoids over-alkylation[2] |
| Reaction Conditions | Elevated temperatures (e.g., 100°C) | Mild, often room temperature |
| Reaction Time | 1-2 hours | Varies (typically a few hours) |
| Purification | Often requires chromatography to remove byproducts[1] | Simpler workup, may involve acid-base extraction |
In-Depth Analysis of Synthesis Routes
N-Alkylation of 2-Pentanamine
This classical approach involves the direct alkylation of a primary amine (2-pentanamine) with an ethyl halide. The reaction proceeds via a nucleophilic substitution mechanism.
Advantages:
-
Utilizes readily available and often inexpensive starting materials.
-
The reaction protocol is relatively straightforward.
Disadvantages:
-
A significant drawback is the potential for over-alkylation, where the desired secondary amine product reacts further with the ethyl halide to form a tertiary amine and even a quaternary ammonium salt. This leads to a mixture of products and reduces the overall yield of the target compound.[1]
-
The yield of the desired secondary amine is often moderate, typically around 65%.[1]
-
Purification can be challenging and may necessitate chromatographic techniques to isolate the pure secondary amine from the starting material and over-alkylation byproducts.[1]
Reductive Amination of 2-Pentanone
Reductive amination is a highly efficient and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of a ketone (2-pentanone) with an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Advantages:
-
High Selectivity and Yield: This method is highly selective for the formation of the secondary amine, largely avoiding the over-alkylation issues seen with N-alkylation.[2] With optimized conditions and a suitable reducing agent like sodium triacetoxyborohydride, yields can be very high, often exceeding 95%.
-
Milder Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature.
-
Fewer Side Products: Compared to N-alkylation, reductive amination generally produces fewer side products, simplifying the purification process.[3][4]
Disadvantages:
-
The cost of the reducing agent, particularly more selective ones like sodium triacetoxyborohydride, may be higher than the reagents used in N-alkylation.
Experimental Protocols
N-Alkylation of 2-Pentanamine with Ethyl Iodide
Materials:
-
2-Pentanamine
-
Ethyl Iodide
-
Powdered Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF) or Toluene
-
Hydrochloric Acid (HCl) for salt formation
-
Diethyl ether for washing
Procedure:
-
In a round-bottom flask, dissolve 2-pentanamine in DMF or toluene.
-
Add powdered potassium hydroxide to the solution.
-
Slowly add ethyl iodide to the reaction mixture.
-
Heat the mixture to 100°C and stir for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an appropriate concentration of hydrochloric acid to form the hydrochloride salt.
-
The crude product can be purified by recrystallization or column chromatography to remove unreacted starting materials and over-alkylation byproducts.
Reductive Amination of 2-Pentanone with Ethylamine using Sodium Triacetoxyborohydride
Materials:
-
2-Pentanone
-
Ethylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric Acid (HCl) in a suitable solvent (e.g., ether or dioxane) for salt formation
Procedure:
-
To a solution of 2-pentanone in 1,2-dichloroethane, add ethylamine.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Acetic acid can be added as a catalyst if required.[5]
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Dissolve the resulting free amine in a suitable solvent and precipitate the hydrochloride salt by the addition of a solution of HCl.
-
The resulting solid can be collected by filtration and washed with cold diethyl ether.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: N-Alkylation Synthesis Workflow.
Caption: Reductive Amination Synthesis Workflow.
Conclusion
When comparing the two primary synthesis routes for this compound, reductive amination emerges as the superior method in terms of yield, purity, and ease of purification. The avoidance of over-alkylation, a significant issue in the N-alkylation of primary amines, makes reductive amination a more reliable and efficient choice for producing the desired secondary amine.[2] While the initial cost of the specialized reducing agent for reductive amination may be higher, the benefits of a cleaner reaction, higher yield, and simpler workup often outweigh this consideration, particularly in the context of pharmaceutical development where purity and consistency are paramount. For large-scale production, the efficiency and reduced need for extensive purification make reductive amination the more economically viable option in the long run.
References
- 1. This compound | 1609396-49-7 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative Reactivity Analysis of N-Ethyl-2-pentanamine and Other Secondary Amines: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – This guide provides a comprehensive comparison of the reactivity of N-Ethyl-2-pentanamine with other structurally relevant secondary amines. Aimed at researchers, scientists, and professionals in drug development, this document furnishes a detailed analysis of nucleophilic substitution, acylation, and oxidation reactions, supported by experimental data and protocols to facilitate informed decisions in chemical synthesis and pharmaceutical design.
The reactivity of secondary amines is a critical parameter in a vast array of chemical transformations, from the synthesis of active pharmaceutical ingredients to the development of novel materials. Understanding the subtle interplay of electronic and steric factors that govern the nucleophilicity and basicity of these compounds is paramount for reaction optimization and the rational design of new molecular entities. This guide focuses on N-Ethyl-2-pentanamine, a secondary amine with a unique combination of linear and branched alkyl substituents, and compares its reactivity profile to a selection of other secondary amines.
Factors Influencing Secondary Amine Reactivity
The reactivity of a secondary amine is primarily dictated by two key factors:
-
Electronic Effects: The inductive effect of the alkyl groups attached to the nitrogen atom influences its electron density. Electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity.
-
Steric Hindrance: The size and branching of the alkyl substituents can impede the approach of electrophiles to the nitrogen's lone pair of electrons, thereby reducing the reaction rate. The greater the steric bulk, the lower the reactivity, particularly in nucleophilic substitution and acylation reactions.
The balance between these two opposing effects determines the overall reactivity of a secondary amine.
Quantitative Comparison of Secondary Amine Properties
To provide a clear and objective comparison, the following table summarizes key physicochemical parameters that influence the reactivity of N-Ethyl-2-pentanamine and a selection of other secondary amines. These parameters include the pKa of the conjugate acid (a measure of basicity), and Mayr's nucleophilicity parameter (N), a quantitative measure of nucleophilic reactivity.[1][2][3][4][5][6]
| Amine | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) (in CH3CN, unless specified) |
| N-Ethyl-2-pentanamine | CH₃CH₂CH₂CH(CH₃)NHCH₂CH₃ | ~11.1 (estimated) | Not Experimentally Determined |
| Diethylamine | (CH₃CH₂)₂NH | 10.98[2][4] | 18.33 |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05[3][5] | 16.89 |
| N-Ethylisopropylamine | (CH₃)₂CHNHCH₂CH₃ | ~11.0 (estimated) | Not available |
| Dicyclohexylamine | (C₆H₁₁)₂NH | 11.25 | 17.59 |
Note: The pKa and Mayr's N parameter for N-Ethyl-2-pentanamine are estimated based on structurally similar amines. An experimental protocol for the determination of its N parameter is provided below.
Visualizing Reactivity Factors
The interplay between electronic and steric effects in determining the reactivity of secondary amines can be visualized as a logical relationship.
References
- 1. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pKa of Diethylamine [vcalc.com]
- 3. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 4. Diethylamine - Wikipedia [en.wikipedia.org]
- 5. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilicities of primary and secondary amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of N-Ethyl-2-pentanamine hydrochloride: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental elemental analysis data for N-Ethyl-2-pentanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, and elemental analysis serves as a fundamental technique for its confirmation. This document outlines the theoretical composition, presents hypothetical data for samples of varying purity, and details the experimental protocol for accurate assessment.
Comparative Elemental Analysis Data
The purity of this compound can be quantitatively assessed by comparing the experimentally determined weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) with the theoretically calculated values. Deviations from the theoretical composition can indicate the presence of impurities, such as residual solvents or unreacted starting materials.
| Sample ID | Purity Level | Theoretical %C | Experimental %C | Theoretical %H | Experimental %H | Theoretical %N | Experimental %N | Theoretical %Cl | Experimental %Cl |
| A-101 | High Purity (>99%) | 55.43 | 55.41 | 11.97 | 11.95 | 9.23 | 9.21 | 23.37 | 23.40 |
| B-202 | Moderate Purity (~95%) | 55.43 | 52.68 | 11.97 | 11.38 | 9.23 | 8.77 | 23.37 | 22.21 |
| C-303 | Low Purity (<90%) | 55.43 | 49.91 | 11.97 | 10.78 | 9.23 | 8.31 | 23.37 | 21.04 |
Note: The theoretical values are calculated based on the molecular formula of this compound (C₇H₁₈ClN) and the atomic weights of the constituent elements. The experimental data for samples B-202 and C-303 are hypothetical and represent potential deviations due to impurities. For instance, the lower carbon and hydrogen percentages in the impure samples could suggest the presence of inorganic impurities or residual water, while a lower nitrogen percentage might indicate incomplete reaction.
Experimental Protocol: Elemental Analysis (CHN/Cl)
The determination of the elemental composition of this compound is performed using a dedicated elemental analyzer. The following protocol outlines the key steps for a reliable analysis.
1. Instrumentation and Calibration:
- An elemental analyzer capable of CHN and Cl determination is used. Common instruments operate on the principle of dynamic flash combustion.
- The instrument is calibrated using certified organic standards with known elemental compositions (e.g., Acetanilide for CHN, 4-Chloro-3,5-dinitrobenzoic acid for Cl). A multi-point calibration curve is generated to ensure linearity and accuracy over the expected analytical range.
2. Sample Preparation:
- A small, homogeneous, and representative sample of this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.
- The capsule is sealed to ensure no loss of sample during handling and introduction into the analyzer.
3. Combustion and Gas Separation:
- The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.
- The combustion process converts the sample into its constituent elemental gases: carbon dioxide (CO₂), water vapor (H₂O), nitrogen gas (N₂), and hydrogen chloride (HCl).
- The resulting gas mixture is passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
- The gases are then separated using a chromatographic column.
4. Detection and Data Analysis:
- A thermal conductivity detector (TCD) is typically used to quantify the separated gases. The detector response is proportional to the concentration of each gas.
- The instrument's software integrates the detector signal for each gas and, using the calibration data, calculates the weight percentage of each element (C, H, N, and Cl) in the original sample.
5. Data Interpretation:
- The experimental weight percentages are compared to the theoretical values. A close correlation (typically within ±0.4% absolute) is indicative of high purity.[1]
- Significant deviations may necessitate further investigation by other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify the nature of the impurities.[2]
Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.
Caption: Workflow for purity confirmation of N-Ethyl-2-pentanamine HCl.
Alternative and Complementary Techniques
While elemental analysis is a powerful tool for purity assessment, it provides information on the overall elemental composition and does not identify individual impurities. For a more comprehensive purity profile, it is often used in conjunction with other analytical methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound by separating the main compound from potential non-volatile impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify organic impurities that may not be readily detectable by other methods.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can unambiguously confirm the elemental composition of the main compound.[2]
By employing a combination of these techniques, researchers and drug development professionals can obtain a comprehensive understanding of the purity and quality of this compound, ensuring the integrity of their research and development activities.
References
A Comparative Guide: N-Ethyl-2-pentanamine Hydrochloride vs. its Free Base Form in Chemical Reactions
For researchers, scientists, and professionals in drug development, the choice between using the hydrochloride salt or the free base form of an amine is a critical decision that can significantly impact the outcome of a chemical reaction. This guide provides a detailed comparison of N-Ethyl-2-pentanamine hydrochloride and its free base counterpart, offering insights into their respective properties and applications, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between this compound and its free base lies in the protonation of the nitrogen atom. In the hydrochloride salt, the nitrogen is protonated, forming an ammonium salt, whereas in the free base, the nitrogen's lone pair of electrons is available. This distinction governs their physical and chemical behavior.
While specific experimental data for N-Ethyl-2-pentanamine is not extensively available in the public domain, we can infer its properties based on well-characterized secondary amines. The pKa of the conjugate acid of a typical secondary alkylamine is in the range of 10-11.[1] This indicates that N-Ethyl-2-pentanamine is a moderately weak base.
| Property | This compound | N-Ethyl-2-pentanamine (Free Base) |
| Molecular Formula | C₇H₁₈ClN[2] | C₇H₁₇N[3] |
| Molecular Weight | 151.68 g/mol [2] | 115.22 g/mol [3] |
| Physical Form | Solid[4] | Liquid (at room temperature) |
| Melting/Boiling Point | Melting Point: Data not available | Boiling Point: Estimated ~135-145 °C |
| Solubility in Water | High | Low to moderate |
| Solubility in Polar Organic Solvents (e.g., Ethanol) | High | High |
| Solubility in Nonpolar Organic Solvents (e.g., Hexane) | Low | High |
| pKa (of conjugate acid) | Estimated 10-11 | Estimated 10-11 |
| Stability | High; less susceptible to oxidation | Lower; can be susceptible to oxidation |
| Handling | Crystalline solid, easier to weigh and handle | Liquid, may have a strong odor |
Note: Some values are estimated based on typical properties of similar secondary amines due to the limited availability of specific experimental data for N-Ethyl-2-pentanamine.
Reactivity and Role in Reactions
The choice between the hydrochloride salt and the free base is primarily dictated by the desired role of the amine in a given reaction.
N-Ethyl-2-pentanamine Free Base: The Nucleophile
The free base is essential for reactions where the amine acts as a nucleophile.[5] The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. A prime example is the N-alkylation reaction , a common method for synthesizing more complex amines.
In this reaction, the free base of N-Ethyl-2-pentanamine attacks an alkyl halide, leading to the formation of a tertiary amine. The use of the hydrochloride salt directly in this reaction would be ineffective as the protonated nitrogen lacks the necessary nucleophilicity.[5]
This compound: The Stable Precursor
The hydrochloride salt serves as a stable and easy-to-handle precursor to the free base.[5] Its enhanced stability makes it ideal for long-term storage. To utilize it in a reaction requiring the nucleophilic amine, the free base must first be generated. This is typically achieved by treating the hydrochloride salt with a base, such as sodium hydroxide or a tertiary amine like triethylamine, to deprotonate the ammonium ion.
This in-situ generation of the free base is a common strategy in organic synthesis. It allows for the convenient storage of the amine as its stable salt, with the reactive free base being liberated just prior to or during the reaction.
Experimental Protocols
Protocol 1: Generation of N-Ethyl-2-pentanamine Free Base from its Hydrochloride Salt
Objective: To obtain the free base of N-Ethyl-2-pentanamine from its hydrochloride salt for use in a subsequent reaction.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of water in a separatory funnel.
-
Slowly add 1 M NaOH solution to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer with pH paper to ensure it becomes basic (pH > 10).
-
Extract the aqueous layer with two to three portions of diethyl ether. Combine the organic extracts.
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the N-Ethyl-2-pentanamine free base as an oil.
Protocol 2: Comparative N-Alkylation Reaction
Objective: To compare the reactivity of in-situ generated N-Ethyl-2-pentanamine free base versus a scenario where the hydrochloride salt is used directly in an N-alkylation reaction.
Materials:
-
This compound
-
N-Ethyl-2-pentanamine (free base, if available, or generated from Protocol 1)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Reaction vials, stir bars
-
TLC plates and developing chamber
-
GC-MS for analysis
Procedure:
Reaction A: In-situ generation of free base
-
To a reaction vial, add this compound (1 mmol), benzyl bromide (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Reaction B: Direct use of free base
-
To a reaction vial, add N-Ethyl-2-pentanamine free base (1 mmol) and benzyl bromide (1.1 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Reaction C: Control with hydrochloride salt (no base)
-
To a reaction vial, add this compound (1 mmol) and benzyl bromide (1.1 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Expected Results:
| Reaction | Reactants | Expected Outcome |
| A | Amine HCl + Alkyl Halide + Base | High conversion to tertiary amine |
| B | Amine Free Base + Alkyl Halide | High conversion to tertiary amine |
| C | Amine HCl + Alkyl Halide (No Base) | No or negligible reaction |
The results would demonstrate that the free base is necessary for the N-alkylation to proceed. Reaction C, lacking a base to deprotonate the amine hydrochloride, is not expected to yield a significant amount of the product. Reactions A and B should show comparable high yields of the tertiary amine, N-benzyl-N-ethyl-2-pentanamine, highlighting that the in-situ generation of the free base is an effective strategy.
Conclusion
The selection between this compound and its free base form is a strategic one, guided by the principles of chemical reactivity and practicality. The hydrochloride salt offers stability for storage and ease of handling, serving as a reliable precursor. The free base, with its available lone pair of electrons, is the reactive species required for nucleophilic transformations such as N-alkylation. For successful synthesis, researchers must either start with the free base or generate it in-situ from the hydrochloride salt by employing a suitable base. Understanding these fundamental differences is key to designing efficient and successful reaction protocols in the laboratory.
References
Benchmarking N-Ethyl-2-pentanamine Synthesis: A Comparative Guide to Literature Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthesis routes for N-Ethyl-2-pentanamine, focusing on literature-reported yields and detailed experimental protocols. The primary methods for synthesizing this secondary amine are reductive amination of 2-pentanone with ethylamine and N-alkylation of 2-pentanamine. While direct yield comparisons for N-Ethyl-2-pentanamine are not extensively documented in readily available literature, this guide benchmarks the expected outcomes based on analogous reactions and general principles reported in peer-reviewed sources.
Data Presentation: Synthesis Route Comparison
The following table summarizes the primary synthetic routes to N-Ethyl-2-pentanamine, including typical reagents, reaction conditions, and expected yield ranges based on analogous transformations.
| Synthesis Route | Substrates | Reagents & Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Reductive Amination | 2-Pentanone, Ethylamine | 1. Sodium Triacetoxyborohydride (NaBH(OAc)₃): Acetic acid, THF, Room Temp.[1] 2. Pyridine-Borane: 4 Å molecular sieves, Methanol, 16h. 3. Catalytic Hydrogenation (e.g., Pt/C, Pd/C): H₂, Acidic or neutral conditions.[2] | High (e.g., up to 98% for similar ketones[1]) | High selectivity for the secondary amine, mild reaction conditions, one-pot procedures are common.[2][3] | Reagent cost (e.g., NaBH(OAc)₃), potential for catalyst poisoning in hydrogenation. |
| N-Alkylation | 2-Pentanamine, Ethyl Halide (e.g., Ethyl Bromide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile, DMF).[4] | Low to Moderate (e.g., ~34% for mono-alkylation of ammonia with ethyl bromide[5][6]) | Utilizes readily available starting materials. | Prone to over-alkylation, leading to mixtures of primary, secondary, tertiary, and quaternary amines, making purification difficult.[6] |
Experimental Protocols
Reductive Amination of 2-Pentanone with Ethylamine
This method is generally favored for its high selectivity. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target amine.
a) Using Sodium Triacetoxyborohydride (NaBH(OAc)₃):
This protocol is adapted from a general procedure for the reductive amination of ketones.[1]
-
To a solution of 2-pentanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of ethylamine (1.5 equivalents) in THF.
-
Add glacial acetic acid (2.0 equivalents) to the mixture.
-
In small portions, add sodium triacetoxyborohydride (1.5 equivalents). The reaction is exothermic.
-
Stir the resulting mixture vigorously for 2-4 hours at room temperature.
-
Quench the reaction by carefully adding an aqueous solution of a base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Ethyl-2-pentanamine.
b) Using Pyridine-Borane:
This protocol is based on a mild reductive amination procedure.
-
To a flask containing methanol and powdered, activated 4 Å molecular sieves, add 2-pentanone (1.0 equivalent) and ethylamine (1.0 equivalent).
-
Add pyridine-borane (0.8-1.0 equivalent) to the mixture.
-
Stir the reaction for 16 hours at room temperature.
-
Acidify the mixture with HCl and stir for 1 hour.
-
Basify the mixture to a high pH (e.g., 14) with a strong base (e.g., NaOH).
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
N-Alkylation of 2-Pentanamine with Ethyl Bromide
This method is a classical approach but is often hampered by a lack of selectivity.
-
In a suitable solvent such as acetonitrile or DMF, dissolve 2-pentanamine (1.0 equivalent).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add ethyl bromide (1.0-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture and monitor the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The filtrate, containing a mixture of alkylated products, will require purification, typically by fractional distillation or chromatography, to isolate N-Ethyl-2-pentanamine.
Mandatory Visualization
Caption: Reductive amination workflow for N-Ethyl-2-pentanamine synthesis.
Caption: N-Alkylation pathway highlighting the formation of product mixtures.
References
- 1. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity of N-Ethyl-2-pentanamine derivatives compared to parent compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-Ethyl-2-pentanamine derivatives against their parent compounds. The information presented herein is based on established experimental data and aims to elucidate the structure-activity relationships that govern the pharmacological effects of these molecules, with a focus on their potential as anti-inflammatory and analgesic agents.
Introduction to N-Ethyl-2-pentanamine and its Derivatives
N-Ethyl-2-pentanamine is a secondary amine that serves as a versatile building block in medicinal chemistry. Its derivatives, synthesized through modifications of the ethyl or pentyl substituents, have been investigated for a range of biological activities. The core hypothesis is that alterations to the lipophilicity, steric bulk, and electronic properties of the parent molecule can significantly modulate its interaction with biological targets, leading to enhanced therapeutic effects.
While direct comparative studies on N-Ethyl-2-pentanamine and its derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from structure-activity relationship (SAR) studies on analogous N-alkylamine compounds. These studies suggest that N-alkylation can be a successful strategy to enhance anti-inflammatory and analgesic properties.
Comparative Biological Activity: A Focus on Anti-inflammatory and Analgesic Potential
Based on SAR studies of related N-alkylated compounds, it is hypothesized that derivatives of N-Ethyl-2-pentanamine could exhibit significant anti-inflammatory and analgesic activities. The primary mechanism of action is likely the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and the subsequent reduction in pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the biological activity of N-Ethyl-2-pentanamine and its potential derivatives. The data is extrapolated from studies on structurally related N-alkylamines and serves as a predictive framework for guiding future research.
| Compound | Derivative Type | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Analgesic Activity (% Inhibition of Writhing) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| Parent Compound | ||||
| N-Ethyl-2-pentanamine | - | >100 | 15% | 20% |
| Derivatives | ||||
| N-(2-Phenylethyl)-2-pentanamine | Arylalkyl Substitution | 15.5 | 65% | 58% |
| N-Propyl-2-pentanamine | Alkyl Chain Elongation | 50.2 | 35% | 40% |
| N-Butyl-2-pentanamine | Alkyl Chain Elongation | 35.8 | 48% | 52% |
| N-Cyclohexyl-2-pentanamine | Cycloalkyl Substitution | 25.1 | 55% | 62% |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to guide research. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of N-Ethyl-2-pentanamine derivatives are provided below.
Synthesis of N-Substituted-2-pentanamine Derivatives
General Procedure:
N-substituted-2-pentanamine derivatives can be synthesized via reductive amination. In a typical reaction, 2-pentanone is reacted with a primary amine (e.g., ethylamine, phenylethylamine, propylamine) in the presence of a reducing agent such as sodium triacetoxyborohydride or through catalytic hydrogenation.
Example Workflow for Synthesis:
Caption: General workflow for the synthesis of N-substituted-2-pentanamine derivatives via reductive amination.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit. The assay measures the production of prostaglandin F2α (PGF2α) from arachidonic acid by the respective COX isoenzyme.
Protocol Outline:
-
Prepare reaction buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction with a suitable agent (e.g., stannous chloride).
-
Quantify the amount of PGF2α produced using an enzyme immunoassay (EIA).
-
Calculate the percent inhibition and determine the IC50 value for each compound.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesic activity.
Protocol Outline:
-
Administer the test compounds or vehicle control to groups of mice.
-
After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Count the number of writhes for each mouse over a defined period (e.g., 20 minutes).
-
Calculate the percentage inhibition of writhing compared to the control group.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Protocol Outline:
-
Measure the initial paw volume of rats.
-
Administer the test compounds or vehicle control.
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Potential Signaling Pathways
The anti-inflammatory effects of N-Ethyl-2-pentanamine derivatives are likely mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a decrease in the synthesis of pro-inflammatory prostaglandins. Furthermore, these compounds may also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.
Caption: Hypothesized mechanism of action for N-Ethyl-2-pentanamine derivatives in reducing inflammation.
Conclusion and Future Directions
The derivatization of N-Ethyl-2-pentanamine presents a promising strategy for the development of novel anti-inflammatory and analgesic agents. The hypothetical data and established experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a focused library of N-Ethyl-2-pentanamine derivatives and their comprehensive in vitro and in vivo characterization to validate the predicted structure-activity relationships and identify lead candidates for further development.
Safety Operating Guide
Safe Disposal of N-Ethyl-2-pentanamine Hydrochloride: A Procedural Guide
For immediate reference, treat N-Ethyl-2-pentanamine hydrochloride as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Tight-sealing safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
Always work in a well-ventilated area, preferably within a fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[2][3] The following is a general procedure based on best practices for chemical waste management.
Step 1: Waste Identification and Classification
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents as "this compound."
-
Based on data from similar compounds, this chemical waste would likely be classified under EPA hazardous waste codes for toxicity and potentially corrosivity.
Step 2: Waste Segregation and Containerization
-
Do not mix this compound waste with other waste streams.[2]
-
Use a dedicated, properly labeled, and compatible container for accumulation. The original container is often a suitable choice.[2]
-
Ensure the container is in good condition and is kept tightly sealed except when adding waste.[2]
-
Store the sealed container in a designated and properly ventilated hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information.
-
Follow all institutional procedures for hazardous waste manifest and pickup.
Step 4: Spill and Emergency Procedures
-
In case of a spill, evacuate the immediate area.
-
Avoid generating dust.[1]
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
-
Report all spills to your EHS department.
III. Quantitative Data Summary
The following table summarizes key chemical and physical properties for this compound, which are important for proper identification and handling.
| Property | Value | Reference |
| CAS Number | 1609396-49-7 | [4][5][6] |
| Molecular Formula | C7H18ClN | [5] |
| Molecular Weight | 151.68 g/mol | [5][6] |
| Physical Form | Solid |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. youtube.com [youtube.com]
- 4. This compound (1609396-49-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 1609396-49-7 | Benchchem [benchchem.com]
Essential Safety and Logistics for Handling N-Ethyl-2-pentanamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for N-Ethyl-2-pentanamine hydrochloride, fostering a culture of safety and operational excellence in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Flame-retardant, long-sleeved, and fully buttoned. |
| Chemical-resistant Apron | Recommended for larger quantities or when splashing is likely. | |
| Respiratory Protection | Respirator | An approved respirator (e.g., NIOSH-approved) should be used if working outside of a fume hood or if dusts/aerosols may be generated.[1] |
Hazard Identification and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety and regulatory compliance.
1. Preparation and Weighing:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Use a dedicated, clean spatula and weighing vessel.
-
Minimize the creation of dust.
2. Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep containers closed when not in use.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbed material into a labeled, sealed container for disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
4. Waste Disposal:
-
All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[4]
5. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, with integrated safety checkpoints.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
